2-(4-Hydroxyphenyl)benzonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-hydroxyphenyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO/c14-9-11-3-1-2-4-13(11)10-5-7-12(15)8-6-10/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPAPDGVCPVONJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 2-(4-Hydroxyphenyl)benzonitrile Analogues
The creation of aryl nitriles, including analogs of this compound, has historically relied on several robust and well-documented chemical reactions. These traditional methods remain fundamental in organic synthesis.
Traditional Approaches in Aryl Nitrile Synthesis
Long-standing methods for the synthesis of aryl nitriles include the Sandmeyer and Rosenmund–von Braun reactions, as well as the dehydration of amides and aldoximes. These techniques have been instrumental in the preparation of a wide array of aromatic compounds.
First discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction is a cornerstone of aromatic chemistry, facilitating the conversion of primary arylamines into aryl halides or aryl nitriles via a diazonium salt intermediate. nih.govbyjus.com This reaction is particularly valuable for introducing a nitrile group onto an aromatic ring, a transformation that can be challenging to achieve through direct substitution. byjus.com
The process begins with the diazotization of a primary arylamine to form an arenediazonium salt. jove.com This intermediate is then treated with a copper(I) cyanide salt, which promotes the substitution of the diazonium group with a cyanide group, yielding the corresponding aryl nitrile. byjus.comjove.com The reaction is believed to proceed through a free-radical mechanism involving an electron transfer from the copper catalyst to the diazonium salt. byjus.com The Sandmeyer reaction is widely used for the synthesis of benzonitriles and has been adapted for various applications, including the synthesis of precursors for pharmaceuticals. byjus.comsnmjournals.org
Table 1: Overview of the Sandmeyer Reaction for Aryl Nitrile Synthesis
| Reaction Step | Description | Key Reagents |
| Diazotization | Conversion of a primary arylamine to an arenediazonium salt. | Sodium nitrite, Acid (e.g., HCl) |
| Cyanation | Substitution of the diazonium group with a nitrile group. | Copper(I) cyanide (CuCN) |
The Rosenmund–von Braun reaction offers another classic method for the synthesis of aryl nitriles, involving the reaction of an aryl halide with copper(I) cyanide. wikipedia.orgnumberanalytics.com This reaction, developed in the early 20th century, typically requires high temperatures and polar, high-boiling solvents like pyridine (B92270) or nitrobenzene. wikipedia.orgorganic-chemistry.org
The mechanism is thought to involve the oxidative addition of the aryl halide to the copper(I) cyanide, forming a Cu(III) intermediate, which then reductively eliminates to give the aryl nitrile. organic-chemistry.org While effective, the traditional Rosenmund–von Braun reaction can be limited by harsh conditions and the use of stoichiometric amounts of copper cyanide, which can complicate product purification. organic-chemistry.orgnih.gov Modern modifications have focused on using catalytic amounts of copper and milder reaction conditions. nih.gov
Table 2: Comparison of Traditional and Modern Rosenmund-von Braun Reaction Conditions
| Parameter | Traditional Conditions | Modern Approaches |
| Copper Reagent | Stoichiometric CuCN | Catalytic Cu(I) salts |
| Temperature | High (up to 200°C) | Milder temperatures |
| Solvent | High-boiling polar solvents | Various, including ionic liquids |
| Substrate Scope | Primarily aryl iodides and bromides | Broader scope, including aryl chlorides |
The dehydration of primary amides and aldoximes represents a direct and efficient pathway to nitriles. researchgate.net This transformation involves the removal of a water molecule from the starting material and can be achieved using a variety of dehydrating agents. organic-chemistry.org
For aldoximes, which are readily prepared by the condensation of aldehydes with hydroxylamine (B1172632), a range of reagents can effect their conversion to nitriles under mild conditions. nih.govrsc.org Similarly, primary amides can be dehydrated to their corresponding nitriles using various reagents. researchgate.net Recent advancements have focused on developing milder and more environmentally friendly dehydrating agents and catalytic systems. organic-chemistry.orgorganic-chemistry.org For instance, XtalFluor-E has been shown to be an effective reagent for the rapid dehydration of both aldoximes and amides at room temperature. organic-chemistry.org
Transition Metal-Catalyzed Cyanation Strategies
Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve efficient and selective transformations. The synthesis of aryl nitriles has greatly benefited from these developments, particularly through palladium-catalyzed methods.
Palladium-Catalyzed Approaches
Palladium-catalyzed cyanation reactions have emerged as a powerful and versatile alternative to traditional methods for synthesizing aryl nitriles. rsc.org These reactions offer milder conditions, broader functional group tolerance, and often proceed with high efficiency. nih.gov
The first palladium-catalyzed cyanation was reported several decades ago, and since then, significant progress has been made in developing more robust and practical protocols. nih.gov These methods typically involve the cross-coupling of an aryl halide or triflate with a cyanide source in the presence of a palladium catalyst and a suitable ligand. rsc.orgorganic-chemistry.org A variety of cyanide sources can be employed, including potassium ferrocyanide, which is a non-toxic alternative to more hazardous cyanide salts. organic-chemistry.org The choice of ligand is often crucial for the success of the reaction, with sterically demanding, electron-rich phosphines showing particular efficacy. organic-chemistry.org Palladium-catalyzed cyanations have been successfully applied to a wide range of substrates, including electron-rich and electron-deficient aryl chlorides, as well as heteroaryl halides. organic-chemistry.org
Table 3: Key Components in Palladium-Catalyzed Cyanation of Aryl Halides
| Component | Function | Examples |
| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd(OAc)₂, Pd₂(dba)₃, Pd/C organic-chemistry.orgacs.org |
| Ligand | Stabilizes the catalyst and facilitates the reaction. | Buchwald or Josiphos-type phosphine (B1218219) ligands |
| Cyanide Source | Provides the nitrile group. | K₄[Fe(CN)₆], Zn(CN)₂, KCN nih.govorganic-chemistry.org |
| Base | Activates the catalyst and neutralizes byproducts. | K₂CO₃, Na₂CO₃ |
| Solvent | Dissolves reactants and facilitates the reaction. | Dioxane, Toluene, DMF |
Cyanoarene Synthesis from Aryl (Pseudo)halides
The conversion of aryl halides and pseudohalides into aryl nitriles is a fundamental transformation in organic synthesis. The Rosenmund-von Braun reaction, a classic method, typically involves the use of copper cyanide at high temperatures. taylorandfrancis.com Modern advancements have focused on developing milder and more efficient catalytic systems. Copper-catalyzed cyanations of aryl bromides, for instance, have been explored using various bidentate ligands and environmentally benign cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). researchgate.net The slow release of cyanide ions from such sources helps prevent catalyst deactivation. researchgate.net These methods provide a direct route to benzonitrile (B105546) derivatives from readily available aryl halides. taylorandfrancis.comresearchgate.net
Denitrative Cyanation of Nitroarenes
The direct conversion of nitroarenes to aryl nitriles offers a significant advantage in terms of step-economy, as it bypasses the traditional multi-step sequence of reduction, diazotization, and halogenation required to prepare haloarene precursors. nih.govresearchgate.net This transformation has been achieved through various catalytic approaches.
Palladium-Catalyzed Denitrative Cyanation: A method has been developed for the denitrative cyanation of nitroarenes using a palladium catalyst with aminoacetonitrile (B1212223) as the cyano source. This approach is notable for avoiding the generation of stoichiometric metal- and halogen-containing waste. nih.gov The reaction accommodates a wide range of nitroarenes. nih.gov
Electrochemical Denitrative Cyanation: An innovative electrochemical approach allows for the denitrative cyanation of nitroarenes under mild, transition-metal-free conditions. organic-chemistry.org This method uses an ionic liquid, N-methylimidazolium p-toluenesulfonate, to facilitate the selective reduction of the nitro group, followed by diazotization and radical cyanation using tert-butyl isocyanide as the cyanide source. organic-chemistry.org The process is scalable and demonstrates broad functional group tolerance, with yields ranging from 42% to 78%. organic-chemistry.org
| Method | Catalyst/Promoter | Cyano Source | Key Features | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed | Palladium Catalyst | Aminoacetonitrile | Avoids stoichiometric metal/halogen waste; Broad substrate scope. | nih.gov |
| Electrochemical | N-methylimidazolium p-toluenesulfonate (Ionic Liquid) | tert-Butyl Isocyanide (tBuNC) | Transition-metal-free; Mild conditions; Scalable. | organic-chemistry.org |
Nickel-Catalyzed Transformations
Nickel catalysis has emerged as a powerful tool for C-C bond formation, including the synthesis of nitriles from various precursors.
A nickel-catalyzed cyanation of aryl thioethers has been developed, providing a method for the direct conversion of C–S bonds to C–CN bonds. researchgate.net This reaction utilizes zinc cyanide (Zn(CN)₂) as the cyanide source. The effectiveness of this transformation relies on the use of 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype) as a ligand in conjunction with potassium acetate (B1210297) (KOAc) as a base. researchgate.net This method demonstrates significant functional group tolerance and has applications in late-stage derivatization and even polymer recycling. researchgate.net
While specific examples of nickel-catalyzed photoinduced demethylative cyanation leading to this compound are not prominently detailed in the provided search results, the broader field of photoredox catalysis combined with nickel is a rapidly advancing area for novel cross-coupling reactions. These dual catalytic systems enable transformations that are often difficult to achieve through traditional thermal methods.
Copper-Catalyzed Cyanations
Copper catalysis is one of the most common and historically significant methods for synthesizing aryl nitriles. taylorandfrancis.com These reactions have been adapted for a variety of substrates and cyanide sources.
A notable development is the copper-catalyzed cyanation of N-tosylhydrazones, which provides access to α-aryl nitriles. organic-chemistry.orgfigshare.com This method innovatively uses thiocyanate (B1210189) salts, such as potassium thiocyanate (KSCN), as a low-toxicity "CN" source. organic-chemistry.org The reaction, catalyzed by copper iodide (CuI), proceeds under mild conditions and shows a broad substrate scope, offering an eco-friendly and cost-effective alternative to traditional methods that often rely on highly toxic cyanides. organic-chemistry.orgfigshare.com Mechanistic studies suggest the reaction proceeds through a copper carbene intermediate followed by a direct cyanide transfer from the thiocyanate salt. organic-chemistry.org
| Catalyst | "CN" Source | Solvent | Temperature | Key Advantage | Reference |
|---|---|---|---|---|---|
| Copper Iodide (CuI) | Potassium Thiocyanate (KSCN) | MeCN/NMP (2:1) | 80 °C | Utilizes a low-toxicity cyanide source. | organic-chemistry.org |
Iron and Silver Catalysis in Nitrile Synthesis from Carboxylic Acids
The direct conversion of carboxylic acids to nitriles is a highly desirable transformation that avoids the need for pre-functionalization to amides or other intermediates. Both iron and silver catalysts have proven effective in this area.
Iron-Catalyzed Deoxynitrogenation: An inexpensive and practical iron-catalyzed method has been established for converting carboxylic acids into nitriles. researchgate.netorganic-chemistry.orgnih.gov This reaction employs an electron-deficient cyanamide (B42294), such as N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), which acts as both a recyclable nitrogen donor and a deoxygenating reagent. organic-chemistry.org Catalyzed by iron(III) chloride (FeCl₃), the reaction proceeds under mild conditions, tolerates a wide array of functional groups, and does not require an inert atmosphere, making it highly practical for various applications, including late-stage modification of drug molecules. organic-chemistry.orgnih.gov
Silver-Catalyzed Nitrogen-Atom-Transfer: A complementary silver-catalyzed protocol has also been developed. organic-chemistry.org This method uses a silver catalyst, such as AgSbF₆, to promote the reaction between carboxylic acids and a cyanamide reagent. organic-chemistry.org The protocol is effective for a broad range of aryl, alkenyl, and alkyl carboxylic acids, yielding nitriles in good efficiency. organic-chemistry.org Mechanistic studies point towards a nitrogen-atom transfer process involving a Mumm rearrangement. organic-chemistry.org This approach successfully addresses the limitations of older methods that required harsh conditions like very high temperatures. organic-chemistry.org
| Catalyst | Reagent | Substrate Scope | Key Features | Reference |
|---|---|---|---|---|
| Iron(III) chloride (FeCl₃) | N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) | Aryl, alkenyl, alkyl carboxylic acids | Inexpensive catalyst, mild conditions, no inert gas needed. | organic-chemistry.orgnih.gov |
| Silver Hexafluoroantimonate (AgSbF₆) | N-cyano-N-phenyl-p-toluenesulfonamide | Aryl, alkenyl, alkyl carboxylic acids | Complements methods requiring high temperatures; good functional group tolerance. | organic-chemistry.org |
Ruthenium-Catalyzed Dehydrogenation of Primary Amines
The synthesis of nitriles from primary amines via acceptorless dehydrogenation represents a highly atom-economical approach, producing hydrogen gas as the sole byproduct. Ruthenium-based catalysts are particularly effective for this transformation. While a direct synthesis of this compound from the corresponding amine using this method is specific, the general strategy involves the oxidation of primary amines to nitriles under oxidant-free conditions.
Research has demonstrated that simple ruthenium complexes, such as [Ru(p-cymene)Cl2]2, can catalyze the dehydrogenation of various primary amines to yield the corresponding nitriles. researchgate.net This process is highly selective for alkyl amines, though benzylamine (B48309) derivatives can also be converted. researchgate.net The reaction is typically performed at moderate temperatures. The development of in situ catalysts, derived from commercially available ruthenium precursors and ligands like hexamethylenetetramine, has also proven effective for the acceptorless dehydrogenative oxidation of primary amines to nitriles in moderate to excellent yields. researchgate.net
Furthermore, the catalytic hydrogenation of nitriles to primary amines, the reverse reaction, is also efficiently catalyzed by ruthenium complexes. nih.gov This highlights the versatility of ruthenium catalysts in the interconversion of amines and nitriles. nih.gov
Electrochemical Synthesis Approaches
Electrochemical methods offer a green and efficient alternative for nitrile synthesis, avoiding the need for chemical oxidants or reducing agents. rsc.org These reactions can often be performed under ambient conditions.
A novel and efficient method for the synthesis of (hetero)aryl nitriles has been developed through the electrochemical oxidative decarboxylation of α-imino-oxy acids. rsc.orgrsc.org This protocol operates under catalyst-free and ambient conditions, demonstrating a broad tolerance for various functional groups. rsc.org
The proposed mechanism for this transformation involves several key steps:
An initial single-electron anodic oxidation of the α-imino-oxy acid. rsc.org
The generated radical intermediate undergoes sequential fragmentation, losing carbon dioxide and a ketone (like acetone). rsc.org
This fragmentation yields a key iminyl radical intermediate. rsc.org
Finally, oxidative deprotonation of the iminyl radical affords the desired nitrile product. rsc.org
This electrochemical method is not only environmentally friendly but also scalable, making it suitable for one-pot, gram-scale synthesis. rsc.orgrsc.org The process stands out for its simplicity, broad substrate scope, and catalyst-free nature. rsc.org The starting α-imino-oxy acids can be derived from oxime ethers, which have been recognized as useful precursors for nitriles. rsc.org
Cyanide-Free Nitrile Synthesis
The high toxicity of cyanide reagents has driven the development of cyanide-free synthetic routes to nitriles. These methods utilize alternative, less hazardous sources for the nitrile group and often align with the principles of green chemistry.
Recent advancements have explored the use of carbon dioxide (CO2) and ammonia (B1221849) (NH3) as safe and abundant C1 and N1 sources for nitrile synthesis. While specific applications to this compound are still under investigation, the general methodologies are promising. For instance, visible-light-promoted iron catalysis can achieve the aerobic oxidative deconstruction of unstrained cycloalkanones with ammonium (B1175870) salts as the nitrogen source to yield alkyl nitriles. organic-chemistry.org This approach is noted for its mild conditions and high atom economy. organic-chemistry.org Another strategy involves the metal-free nitrogenation of alkenes using an inorganic ammonia salt, mediated by PhI(OAc)2, which proceeds via C=C bond cleavage to afford nitriles. organic-chemistry.org
Urea (B33335), an inexpensive and low-toxicity bulk chemical, can serve as a nitrogen source in the synthesis of nitriles from aldehydes. A deep eutectic mixture of choline (B1196258) chloride and urea has been shown to be an efficient and environmentally friendly catalyst for the one-pot synthesis of nitriles from a variety of aldehydes. organic-chemistry.org This reaction can be performed under solvent-free conditions, using either conventional heating or microwave irradiation, with the latter significantly reducing reaction times. organic-chemistry.org
One-Pot Synthetic Protocols
One-pot syntheses are highly desirable as they reduce reaction time, solvent waste, and energy consumption by avoiding the isolation of intermediates. nih.gov A common and effective one-pot method for preparing nitriles involves the reaction of aldehydes with hydroxylamine hydrochloride. asianpubs.orgumich.edu
This transformation proceeds in two steps within a single reaction vessel:
Oximation: The aldehyde reacts with hydroxylamine to form an aldoxime intermediate. nih.gov
Dehydration: The in situ generated aldoxime is then dehydrated to the corresponding nitrile. nih.gov
Various catalysts and reaction conditions have been developed to facilitate this one-pot process. For example, anhydrous ferrous sulfate (B86663) in DMF under reflux has been used to convert various aldehydes to nitriles in high yields. asianpubs.org Another green approach utilizes solid catalysts like anhydrous sodium sulfate and sodium bicarbonate under microwave irradiation in a dry media, which provides rapid conversion and high yields for a range of aldehydes, including 4-hydroxybenzonitrile (B152051). umich.edu Ionic liquids have also been employed as recyclable catalysts and co-solvents in the synthesis of benzonitrile from benzaldehyde, demonstrating excellent yields and easy product separation. nih.gov
A concise protocol has also been developed for the synthesis of 2-(2-hydroxyphenyl)acetonitriles, which are structurally related to the target compound. dicp.ac.cn This method involves the in situ generation of o-quinone methides from 2-(1-tosylalkyl)phenols under basic conditions, which are then trapped by trimethylsilyl (B98337) cyanide. dicp.ac.cn
Table 1: Interactive Data Table of Synthetic Methodologies for Nitriles
| Methodology | Starting Materials | Key Reagents/Catalysts | Key Features | Relevant Citations |
|---|---|---|---|---|
| Ruthenium-Catalyzed Dehydrogenation | Primary Amines | [Ru(p-cymene)Cl2]2 | Atom-economical, oxidant-free, H2 as byproduct. | researchgate.net |
| Oxidative Decarboxylation | α-Imino-oxy Acids | None (Electrochemical) | Catalyst-free, ambient conditions, green method. | rsc.orgrsc.org |
| Urea-Mediated Cyanation | Aldehydes | Choline chloride/Urea | Cyanide-free, solvent-free option, eco-friendly. | organic-chemistry.org |
| One-Pot Aldehyde to Nitrile | Aldehydes, Hydroxylamine HCl | Anhydrous FeSO4 or Na2SO4/NaHCO3 (Microwave) | Efficient, high yield, avoids intermediate isolation. | asianpubs.orgumich.edu |
| o-Quinone Methide Trapping | 2-(1-Tosylalkyl)phenols, TMSCN | K2CO3, TBAF | Concise synthesis of hydroxyphenyl acetonitriles. | dicp.ac.cn |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Acetone (B3395972) |
| Ammonia |
| Benzene (B151609) |
| Benzonitrile |
| Carbon Dioxide |
| Chloroform |
| Choline Chloride |
| Dichloromethane |
| Dimethylformamide (DMF) |
| Ethyl Acetate |
| Ferrous Sulfate |
| Hexamethylenetetramine |
| 4-Hydroxybenzonitrile |
| Hydroxylamine |
| Hydroxylamine Hydrochloride |
| Methyl tert-butyl ether |
| Phenylacetonitrile |
| PhI(OAc)2 (Diacetoxyiodobenzene) |
| [Ru(p-cymene)Cl2]2 |
| Sodium Bicarbonate |
| Sodium Sulfate |
| Tetrahydrofuran (THF) |
| Toluene |
| Trimethylsilyl cyanide |
Conversion from Alcohols and Aldehydes
The formation of the benzonitrile moiety from more oxidized precursors like aldehydes and alcohols represents a common and practical synthetic strategy. Nitriles can be synthesized in a one-pot reaction from aldehydes using hydroxylamine hydrochloride in the presence of a catalyst. researchgate.net This transformation proceeds via an intermediate aldoxime, which is subsequently dehydrated to yield the nitrile. researchgate.net
For instance, a variety of substituted aromatic aldehydes can be converted to their corresponding nitriles. researchgate.net In a process relevant to the synthesis of the "4-hydroxyphenyl" portion of the target molecule, 4-hydroxybenzaldehyde (B117250) has been successfully converted to 4-hydroxybenzonitrile in 80% yield. researchgate.net This reaction is typically carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF). researchgate.net The general mechanism involves the formation of an aldoxime from the aldehyde and hydroxylamine, followed by dehydration to the nitrile. researchgate.net
The following table summarizes the conversion of various aldehydes to nitriles using a ferrous sulfate catalyst in DMF, demonstrating the versatility of this method.
Table 1: One-Pot Synthesis of Nitriles from Aldehydes This interactive table summarizes reaction conditions for the synthesis of various nitriles from their corresponding aldehydes.
| Entry | Reactant Aldehyde | Product Nitrile | Isolated Yield (%) | Time (h) |
|---|---|---|---|---|
| 1 | Benzaldehyde | Benzonitrile | 90 | 3.5 |
| 2 | 4-Methylbenzaldehyde | 4-Methylbenzonitrile | 95 | 3.3 |
| 3 | 4-Methoxybenzaldehyde | 4-Methoxybenzonitrile | 88 | 4.0 |
| 4 | 2-Hydroxybenzaldehyde | 2-Hydroxybenzonitrile (B42573) | 85 | 4.0 |
| 5 | 4-Hydroxybenzaldehyde | 4-Hydroxybenzonitrile | 80 | 4.0 |
Data sourced from a study on one-pot nitrile synthesis. researchgate.net
Furthermore, primary alcohols can also serve as precursors to nitriles. This oxidative conversion is often achieved using reagents like H₅IO₆/KI in aqueous ammonia. researchgate.net This method provides a direct route from readily available alcohols to the desired nitrile functionality. researchgate.net
Regioselective Synthesis Considerations
The synthesis of this compound, an unsymmetrical biaryl compound, requires precise control over the position of the substituents to ensure the formation of the correct isomer. Regioselectivity is paramount, and modern cross-coupling reactions are the primary tools to achieve this.
The most common and effective strategy is the palladium-catalyzed Suzuki cross-coupling reaction. rsc.org This reaction creates the pivotal carbon-carbon bond between the two phenyl rings. To ensure the desired 2,4'-connectivity, the synthesis would involve coupling a boronic acid or boronate ester derivative of one ring with a halide (typically a bromide or iodide) on the other.
For the synthesis of this compound, two principal regioselective Suzuki coupling pathways are feasible:
Pathway A: Coupling of 2-bromobenzonitrile (B47965) with 4-hydroxyphenylboronic acid.
Pathway B: Coupling of 2-cyanophenylboronic acid with 4-bromophenol.
The choice between these pathways often depends on the commercial availability and stability of the starting materials. The palladium catalyst, in conjunction with a suitable phosphine ligand and a base, facilitates the reaction. The regioselectivity in such couplings is generally high, as the reaction occurs specifically at the positions of the halide and the boron functional groups. rsc.org While steric and electronic effects can influence reaction rates, the fundamental nature of the Suzuki coupling allows for the precise construction of the desired biaryl linkage. rsc.org
Chemical Reactivity and Derivatization Pathways
The chemical character of this compound is dominated by its two functional groups: the phenolic hydroxyl and the aromatic nitrile. The nitrile group, in particular, is a versatile synthetic handle that can be transformed into several other important functional groups.
Transformations of the Nitrile Functionality
The carbon-nitrogen triple bond of the nitrile group can undergo addition reactions, most notably with water, or be reduced to furnish a variety of derivatives.
The nitrile functionality can be completely hydrolyzed to a carboxylic acid group under either acidic or basic conditions. mdpi.comnih.gov This two-stage process first involves hydration to an amide intermediate, which is then further hydrolyzed to the carboxylic acid. scispace.com
Acid-catalyzed hydrolysis: Heating the nitrile under reflux with a dilute mineral acid, such as hydrochloric acid (HCl), results in the formation of the corresponding carboxylic acid and an ammonium salt. mdpi.comnih.gov For this compound, this would yield 2-(4-hydroxyphenyl)benzoic acid.
Reaction Scheme: Acid Hydrolysis
Base-catalyzed hydrolysis: Alternatively, heating the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521) (NaOH), also achieves hydrolysis. mdpi.com In this case, the immediate product is the sodium salt of the carboxylic acid and ammonia gas. nih.gov A subsequent acidification step is required to protonate the carboxylate salt and isolate the free carboxylic acid. mdpi.com
Reaction Scheme: Base Hydrolysis
The nitrile group can be reduced to a primary amine (-CH₂NH₂), providing a pathway to amine derivatives. This transformation adds a flexible methylene (B1212753) spacer between the aromatic ring and the nitrogen atom.
Common methods for this reduction include:
Lithium Aluminium Hydride (LiAlH₄): A powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup. nih.gov
Catalytic Hydrogenation: Reaction with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium, platinum, or nickel, also yields the primary amine. This method often requires elevated temperature and pressure. nih.gov
Reaction Scheme: Nitrile Reduction
(Where [H] represents the hydrogen provided by a reducing agent like LiAlH₄ or H₂/catalyst)
Furthermore, reductive amination of nitriles in the presence of a secondary amine can be used to synthesize tertiary amines.
Partial hydrolysis of the nitrile group under controlled conditions yields the corresponding amide, 2-(4-hydroxyphenyl)benzamide. This transformation is significant as the amide functional group is a key component in many biologically active molecules. rsc.org
Several catalytic systems have been developed to facilitate the hydration of nitriles to amides:
Manganese Dioxide: Heating a nitrile in the presence of manganese dioxide can convert it to the corresponding amide.
Eco-Friendly Catalysis: An environmentally friendly protocol utilizes a water extract of plant-based ash (WEPPA) to catalyze the hydrolysis of nitriles to amides in moderate to excellent yields (41–96%). This method has been shown to be effective for a variety of benzonitriles.
The table below shows the yields for the conversion of various benzonitriles to benzamides using the WEPPA method.
Table 2: Synthesis of Benzamides from Benzonitriles using WEPPA This interactive table presents the yields for the conversion of various nitriles to their corresponding amides using a water extract of plant-based ash (WEPPA) as a catalyst.
| Entry | Substrate Nitrile | Product Amide | Yield (%) |
|---|---|---|---|
| 1 | Benzonitrile | Benzamide (B126) | 94 |
| 2 | 2-Methylbenzonitrile | 2-Methylbenzamide | 91 |
| 3 | 3-Methylbenzonitrile | 3-Methylbenzamide | 93 |
| 4 | 4-Methylbenzonitrile | 4-Methylbenzamide | 96 |
| 5 | 4-Fluorobenzonitrile | 4-Fluorobenzamide | 92 |
Data sourced from a study on eco-friendly amide synthesis.
Modifications of the Hydroxyphenyl Moiety
The phenolic hydroxyl group is another key reactive site, allowing for modifications such as etherification and esterification, which are crucial for altering the compound's physical properties and for building more complex molecules.
The phenolic -OH group can be readily converted into an ether through reactions with various electrophiles in the presence of a base. The Williamson ether synthesis is a classic method for this transformation, involving the deprotonation of the phenol (B47542) with a base (e.g., sodium hydride, potassium carbonate) to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). This reaction would convert this compound into its corresponding ether derivatives, such as 2-(4-Methoxyphenyl)benzonitrile or 2-(4-(Benzyloxy)phenyl)benzonitrile. Such modifications are often employed in multi-step syntheses to protect the hydroxyl group or to introduce specific side chains.
Esterification of the phenolic hydroxyl group is another common modification. This can be achieved through several methods, including the Fischer esterification, which involves reacting the phenol with a carboxylic acid under acidic catalysis. masterorganicchemistry.com However, a more common and efficient method for phenols is to react them with more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, in the presence of a base (e.g., pyridine, triethylamine). This would transform this compound into esters like 4-cyanobiphenyl-4-yl acetate. Esterification is widely used to create prodrugs or to modify the electronic and lipophilic properties of a molecule. nih.govorganic-chemistry.org
| Reaction Type | Reagents | Product Type | General Conditions | Reference |
| Etherification | Alkyl Halide, Base (e.g., K₂CO₃) | Alkoxy derivative | Solvent (e.g., Acetone), Heat | mdpi.com |
| Esterification | Acyl Chloride/Anhydride (B1165640), Base (e.g., Pyridine) | Ester derivative | Anhydrous conditions, Room Temp. | organic-chemistry.org |
| Esterification | Carboxylic Acid, Dialkylsulfate | Alkyl Ester | Aqueous medium, pH 4-6.5 | google.com |
This table summarizes general conditions for the modification of the hydroxyphenyl group based on standard organic synthesis techniques.
Coupling Reactions and Complex Ligand Design
The rigid biphenyl (B1667301) structure and the presence of both nitrile and hydroxyl functional groups make this compound and its derivatives valuable components in the design of ligands for metal complexes. chemrxiv.orgresearchgate.net The nitrile nitrogen and the phenolic oxygen can act as coordination sites, allowing the molecule to function as a bidentate ligand.
For example, related hydroxyphenyl acetonitrile (B52724) derivatives have been used to synthesize complexes with transition metals like Fe(II), Co(II), Ni(II), and Cu(II), forming stable octahedral complexes. researchgate.net Similarly, benzimidazole-based ligands featuring a hydroxyphenyl group have been coupled with other moieties to create complex multitarget-directed ligands for potential therapeutic applications. mdpi.com The synthesis of these complex molecules often involves coupling reactions, such as amide bond formation, activated by reagents like DCC and NHS. mdpi.com Furthermore, copper complexes incorporating phenyl carboxylate ligands have been synthesized and studied for their biological activity, demonstrating the utility of such structures in coordination chemistry. nih.gov The ability to further functionalize the aromatic rings via cross-coupling reactions enhances the potential to create a wide array of sophisticated ligands tailored for specific catalytic or medicinal purposes.
Hydrogenation Studies of Benzonitrile Derivatives
The catalytic hydrogenation of nitriles represents a primary and atom-efficient method for the synthesis of amines, which are crucial intermediates in the pharmaceutical, agrochemical, and plastics industries. qub.ac.ukresearchgate.net This process, while conceptually straightforward, presents significant challenges in controlling selectivity. The reaction typically proceeds through an imine intermediate, which can react with the newly formed primary amine to produce secondary and tertiary amines as byproducts. nih.gov Consequently, a major focus of research in this area has been the development of catalysts and reaction conditions that favor the formation of the desired primary amine. researchgate.netresearchgate.net
The hydrogenation of benzonitrile derivatives, including compounds like this compound, is influenced by a variety of factors such as the choice of catalyst, solvent, temperature, and pressure. researchgate.net The presence of a hydroxyl group on the phenyl ring introduces additional complexity, as it can influence the electronic properties of the nitrile group and potentially interact with the catalyst surface.
Extensive research has been conducted on the hydrogenation of benzonitrile and its substituted derivatives over various metal catalysts. Palladium (Pd), platinum (Pt), nickel (Ni), cobalt (Co), and rhodium (Rh) are among the most commonly employed metals for this transformation. researchgate.netyoutube.com
Palladium-Based Catalysts: Palladium, often supported on carbon (Pd/C), is a widely used catalyst for nitrile hydrogenation. acs.org It is effective for the conversion of benzonitrile to benzylamine. However, a common side reaction with Pd catalysts is hydrogenolysis of the resulting benzylamine to form toluene. acs.org The reaction kinetics for benzonitrile hydrogenation over a 5 wt% Pd/C catalyst have been shown to be first-order with respect to the nitrile, while the subsequent hydrogenolysis of benzylamine follows zero-order kinetics. acs.org To enhance selectivity towards the primary amine, additives or specific solvent systems are often employed. For instance, conducting the reaction in a two-phase solvent system (e.g., water/dichloromethane) in the presence of an acidic additive like sodium dihydrogen phosphate (B84403) can lead to high yields of the primary amine. researchgate.net
Nickel-Based Catalysts: Raney nickel is a classic and cost-effective catalyst for nitrile hydrogenation. mdpi.com More recently, nickel carbide nanoparticles supported on alumina (B75360) (nano-Ni3C/Al2O3) have demonstrated high efficiency and chemoselectivity for the hydrogenation of various benzonitriles to their corresponding primary amines. osaka-u.ac.jp This catalyst has shown tolerance for various functional groups, including halogens, which are often susceptible to hydrodehalogenation with traditional nickel catalysts. osaka-u.ac.jp
Cobalt-Based Catalysts: Cobalt catalysts are also frequently used in industrial processes for nitrile hydrogenation. researchgate.net The phase of the cobalt nanoparticles (e.g., hexagonal close-packed vs. face-centered cubic) has been shown to significantly impact catalytic activity and selectivity in benzonitrile hydrogenation, with the hcp phase favoring the formation of benzylamine even without the use of ammonia. acs.org
Effect of Substituents: The electronic nature of substituents on the benzonitrile ring can influence the rate and selectivity of the hydrogenation. Electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -F, -Cl, -CF3) on the benzonitrile ring have been successfully hydrogenated using catalysts like nano-Ni3C/Al2O3. osaka-u.ac.jp In the case of this compound, the hydroxyl group is an electron-donating group, which could potentially influence the adsorption of the molecule onto the catalyst surface and the reactivity of the nitrile group.
Furthermore, the phenolic hydroxyl group itself can undergo hydrogenation under certain conditions, leading to the formation of cyclohexanol (B46403) derivatives. mdpi.comrsc.org The choice of catalyst and reaction conditions is therefore critical to achieve selective hydrogenation of the nitrile group while preserving the hydroxyl functionality. For instance, studies on phenol hydrogenation have shown that the selectivity between cyclohexanol and cyclohexane (B81311) can be tuned by the choice of solvent and catalyst. rsc.org
The following tables summarize the findings from various studies on the hydrogenation of benzonitrile derivatives, illustrating the impact of different catalysts and reaction conditions on conversion and selectivity. While specific data for this compound is not available in the cited literature, these tables provide a valuable reference for predicting its behavior under similar conditions.
Table 1: Hydrogenation of Benzonitrile with Various Catalysts
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to Benzylamine (%) | Reference |
| 5 wt% Pd/C | Methanol | 60 | 4 | 100 | Low (Toluene is major) | acs.org |
| 10% Pd/C | Water/CH2Cl2 | 30 | 6 | 100 | 95 | researchgate.net |
| 12% Cu-MgO | Gas Phase | 240 | 1 | 98 | 70 | researchgate.net |
| nano-Ni3C/Al2O3 | 2-Propanol/NH3(aq) | 130 | 10 | >99 | 98 | osaka-u.ac.jp |
| hcp-Co NPs | Toluene | 80 | 30 | >99 | 97 | acs.org |
Table 2: Hydrogenation of Substituted Benzonitriles with nano-Ni3C/Al2O3 Catalyst
| Substrate | Product | Temperature (°C) | Pressure (bar) | Time (h) | Yield (%) | Reference |
| 4-Methoxybenzonitrile | 4-Methoxybenzylamine | 130 | 10 | 1.5 | 98 | osaka-u.ac.jp |
| 4-Fluorobenzonitrile | 4-Fluorobenzylamine | 130 | 10 | 1.5 | 99 | osaka-u.ac.jp |
| 4-Chlorobenzonitrile | 4-Chlorobenzylamine | 130 | 10 | 1.5 | 98 | osaka-u.ac.jp |
| 4-(Trifluoromethyl)benzonitrile | 4-(Trifluoromethyl)benzylamine | 130 | 10 | 1.5 | 97 | osaka-u.ac.jp |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C (carbon-13).
Proton (¹H) NMR Analysis
A ¹H NMR spectrum for 2-(4-Hydroxyphenyl)benzonitrile would provide critical information. The spectrum would show distinct signals for each chemically unique proton in the molecule. Key expected features would include:
Aromatic Protons: Signals corresponding to the eight protons on the two benzene (B151609) rings. Their chemical shifts (typically 6.5-8.0 ppm), splitting patterns (multiplicity), and coupling constants would reveal their positions relative to the cyano (-CN) and hydroxyl (-OH) groups and to each other.
Hydroxyl Proton: A signal for the phenolic -OH proton. Its chemical shift can vary depending on the solvent and concentration, and it may appear as a broad singlet.
Without experimental data, a specific data table cannot be generated.
Carbon-13 (¹³C) NMR Analysis
¹³C NMR spectroscopy detects the carbon atoms in a molecule. For this compound, one would expect to observe signals for each of the 13 unique carbon atoms. Key expected features include:
Aromatic Carbons: Signals for the 12 carbons in the two phenyl rings. Their chemical shifts would be influenced by the attached functional groups.
Nitrile Carbon: A characteristic signal for the carbon atom of the cyano group (-C≡N), typically found in the 110-125 ppm region.
Quaternary Carbons: Signals for the carbons directly attached to the cyano group, the hydroxyl group, and the other phenyl ring would also be present.
A data table of chemical shifts is not available from the conducted research.
Two-Dimensional NMR Techniques
To unambiguously assign the ¹H and ¹³C signals, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal which protons are spin-spin coupled, helping to identify adjacent protons within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity between the two aromatic rings and the positions of the functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which helps in confirming the three-dimensional structure.
Specific 2D NMR correlation data for this compound has not been reported in the available literature.
Theoretical NMR Analysis via GIAO Method
The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. This quantum chemical calculation, often performed using Density Functional Theory (DFT), computes the magnetic shielding tensors for each nucleus in a molecule. By comparing these calculated values to a reference standard like tetramethylsilane (B1202638) (TMS), theoretical chemical shifts can be obtained. These predicted spectra are invaluable for confirming experimental assignments or for studying molecules that are difficult to analyze experimentally. A GIAO analysis for this compound would involve optimizing its 3D geometry and then calculating the shielding constants, but no such study was found in the literature search.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. While a spectrum for the specific target molecule is unavailable, data from its isomer, 4-hydroxybenzonitrile (B152051), and other related compounds provide an indication of expected peaks.
Key expected vibrational modes would include:
O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
C≡N Stretch: A sharp, intense peak around 2220-2240 cm⁻¹ for the nitrile group. This is a very characteristic absorption.
C-H Aromatic Stretch: Signals typically found just above 3000 cm⁻¹.
C=C Aromatic Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: A band in the 1200-1300 cm⁻¹ region for the phenolic C-O bond.
Without a direct experimental spectrum, a specific data table of vibrational frequencies cannot be compiled.
Raman Spectroscopy
Raman spectroscopy offers a detailed fingerprint of the vibrational modes within a molecule. For compounds structurally related to this compound, such as other benzonitrile (B105546) derivatives, characteristic Raman bands are observed that correspond to specific molecular vibrations. For instance, the FT-Raman spectrum of 4-hydroxy benzonitrile shows a prominent peak for the C≡N stretching vibration. nih.govresearchgate.net
Key Raman shifts for related benzonitrile compounds are indicative of the vibrations within the molecule. In a study of various p-oligophenyls, intense and narrow peaks observed around 1582 cm⁻¹ and 1319 cm⁻¹ were assigned to inter-ring C-C stretching and vibrations of sp² carbons in the phenyl rings, respectively. researchgate.net These assignments provide a framework for interpreting the Raman spectrum of this compound.
Table 1: Characteristic Raman Shifts for Related Benzonitrile Compounds
| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |
| C≡N Stretch (in 4-hydroxy benzonitrile) | ~2236 | researchgate.net |
| Inter-ring C-C Stretch | ~1582 | researchgate.net |
| Phenyl Ring sp² Carbon Vibration | ~1319 | researchgate.net |
This table is illustrative and based on data from structurally similar compounds.
Vibrational Mode Assignments and Potential Energy Distribution
The assignment of vibrational modes is often supported by computational methods, such as Density Functional Theory (DFT). These calculations help to correlate the observed spectral bands with specific atomic motions within the molecule. For related molecules like 4-hydroxy benzonitrile, a complete vibrational assignment has been carried out using DFT calculations, which show good agreement with experimental FTIR and FT-Raman data. nih.gov The potential energy distribution (PED) analysis further refines these assignments by quantifying the contribution of different internal coordinates to each normal mode of vibration. researchgate.net
For benzonitrile itself, detailed vibrational analysis has been performed, assigning the fundamental modes observed in FT-IR and FT-Raman spectra. sphinxsai.com These studies provide a basis for understanding the vibrational characteristics of substituted benzonitriles like this compound.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The structure of an organic compound, particularly the presence of conjugated systems, significantly influences its UV-Vis absorption spectrum. shimadzu.com
For benzonitrile, the parent compound, absorption maxima are observed in the ultraviolet region. sphinxsai.comphotochemcad.com The addition of a hydroxyl group and the phenyl ring in this compound is expected to influence the electronic structure and shift the absorption peaks. For instance, in a study of a newly synthesized hydrazone derivative of bexarotene (B63655) and paracetamol, the individual components and the final product all exhibited distinct wavelengths of maximum absorption (λmax). mu-varna.bg Phenol (B47542), a related compound, shows a shift in its absorption peak compared to benzene due to the influence of the hydroxyl group on the conjugated system. shimadzu.com
Table 2: Illustrative UV-Vis Absorption Maxima for Related Compounds
| Compound | Solvent | λmax (nm) | Reference |
| Benzonitrile | Cyclohexane (B81311) | 222 | photochemcad.com |
| Paracetamol | Not specified | 243 | mu-varna.bg |
| Bexarotene | Not specified | 264 | mu-varna.bg |
| New Hydrazone | Not specified | 202, 252 | mu-varna.bg |
This table provides context from related compounds and derivatives.
The UV-Vis spectrum of a compound can be affected by the solvent used. nih.gov The interaction between the solute and solvent molecules can alter the energy levels of the electronic states, leading to shifts in the absorption bands.
Emission Properties Analysis
The emission properties of this compound, specifically its fluorescence, provide insights into its excited state behavior. Upon absorption of light, the molecule can relax to the ground state by emitting a photon. The wavelength and intensity of this emitted light are characteristic of the molecule's structure and its environment.
Studies on similar molecules, such as 2,3,4,5-tetraphenyl-1H-pyrrole derivatives with benzonitrile substitutions, have shown that the position of the benzonitrile group can tune the emission properties. researchgate.net The fluorescence of 4,4'-(o-benzonitrile) divinylbenzene (B73037) has also been investigated, highlighting the role of the molecular structure in its luminescent behavior. researchgate.net Furthermore, research on 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole has demonstrated that factors like solvent and pH can induce multicolor fluorescence emissions. nih.gov
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight and elemental composition of a compound. escholarship.orgchemrxiv.org For this compound, HRMS would provide an accurate mass measurement, confirming its molecular formula of C₁₃H₉NO.
In HRMS analysis, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured with high precision. This allows for the differentiation between compounds with the same nominal mass but different elemental compositions. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information. For instance, studies on warfarin (B611796) and its hydroxylated metabolites using GC-EI-HR-qToF-MS have identified general fragmentation pathways and common fragment types. kobv.de
The NIST Chemistry WebBook provides mass spectral data for related isomers like 4-hydroxybenzonitrile and 2-hydroxybenzonitrile (B42573), which can serve as a reference for interpreting the mass spectrum of this compound. nist.govnist.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying volatile and semi-volatile compounds. For this compound, GC-MS analysis provides critical information regarding its purity, molecular weight, and structural fragmentation pattern upon electron ionization.
During GC analysis, the compound's retention time is a key identifier, though this can be influenced by the specific column and temperature program used. Compounds containing hydroxyl groups, such as this compound, can sometimes exhibit thermal lability in the hot GC inlet, potentially leading to degradation. nih.gov In such cases, derivatization of the hydroxyl group may be employed to increase thermal stability and improve chromatographic peak shape. cabidigitallibrary.org
The mass spectrometer fragments the molecule into characteristic ions. The molecular ion peak (M+) would confirm the compound's molecular weight of 195.23 g/mol . Subsequent fragmentation would likely involve the cleavage of the bond between the two aromatic rings and the loss of small, stable molecules like hydrogen cyanide (HCN) and carbon monoxide (CO) from the phenolic ring.
Table 1: Predicted Key Mass Fragments for this compound in GC-MS
| m/z (Mass-to-Charge Ratio) | Predicted Ion Fragment |
| 195 | [M]+ (Molecular Ion) |
| 167 | [M - CO]+ |
| 168 | [M - HCN]+ |
| 119 | [C₇H₅NO]+ (from loss of the hydroxyphenyl group) |
| 93 | [C₆H₅O]+ (hydroxyphenyl cation) |
| 77 | [C₆H₅]+ (phenyl cation) |
This table represents predicted fragmentation patterns based on the compound's structure. Actual experimental results may vary.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in predicting a wide range of molecular properties. irjweb.comanalis.com.mynih.gov
The first step in most DFT studies is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule. nih.govnih.gov This calculation finds the equilibrium geometry corresponding to the minimum on the potential energy surface. The process yields crucial data on bond lengths, bond angles, and dihedral (torsion) angles.
For a related compound, (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile, DFT calculations revealed that the dihedral angle between its two benzene (B151609) rings is 13.26° in one crystallographically independent molecule and 7.87° in another. nih.gov For 2-(4-Hydroxyphenyl)benzonitrile, optimization would similarly establish the most stable rotational orientation (conformation) of the hydroxyphenyl group relative to the benzonitrile (B105546) group.
Below is an illustrative table of what optimized geometric parameters for a related benzonitrile derivative might look like.
| Parameter | Calculated Value (Å or °) | Description |
|---|---|---|
| C-C (in rings) | ~1.39 - 1.40 | Aromatic carbon-carbon bond lengths |
| C-C (inter-ring) | ~1.49 | Single bond connecting the two rings |
| C≡N | ~1.15 | Triple bond of the nitrile group |
| C-O (phenol) | ~1.36 | Carbon-oxygen single bond |
| O-H (phenol) | ~0.96 | Oxygen-hydrogen single bond |
| C-C-C (in rings) | ~120 | Internal bond angles of the benzene rings |
| C-C≡N | ~180 | Bond angle of the nitrile substituent |
Analysis of the electronic structure provides information on how electron density is distributed across the molecule. Techniques like Natural Population Analysis (NPA) are used to calculate the partial atomic charges on each atom. nih.gov This reveals the electrophilic and nucleophilic sites within the molecule. For instance, in studies of 2-amino-4-chlorobenzonitrile (B1265954), Mulliken analysis showed that the nitrogen atoms carry highly negative charges, indicating their potential to act as nucleophilic agents. analis.com.my A similar analysis for this compound would likely show significant negative charge localized on the nitrile nitrogen and the phenolic oxygen atoms.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the most likely orbital to accept electrons, defining its electrophilic character. youtube.comlibretexts.org
The spatial distribution of these orbitals is critical. In a related molecule, (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile, the HOMO and LUMO were found to be localized across the entire plane of the molecule, extending from the phenol (B47542) ring to the cyano benzene ring. nih.gov For this compound, the HOMO is expected to have significant density on the electron-rich hydroxyphenyl ring, while the LUMO would likely be concentrated on the electron-withdrawing benzonitrile ring.
DFT calculations are highly effective at predicting vibrational and electronic spectra. chemrxiv.org
Vibrational Spectra (IR & Raman): Theoretical calculations of vibrational frequencies can be correlated with experimental FT-IR and FT-Raman spectra to confirm molecular structure. For instance, DFT studies on 4-(4-hydroxyphenylazo)phthalonitrile showed good agreement between the calculated vibrational modes and the experimental IR spectrum. cyberleninka.ru For this compound, key predicted vibrations would include the O-H stretch of the phenol group, aromatic C-H stretches, and the characteristic C≡N stretch of the nitrile group around 2230 cm⁻¹.
Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to absorption bands in a UV-Vis spectrum. ijstr.org TD-DFT calculations on 2-amino-4-chlorobenzonitrile identified the primary absorption peaks as arising from π → π* and n → π* transitions. analis.com.my A similar study on this compound would predict the wavelengths of maximum absorption (λ_max) associated with electron transitions between its molecular orbitals.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial descriptor of molecular stability and reactivity. irjweb.com
A large energy gap implies high kinetic stability, low chemical reactivity, and high hardness. growingscience.com
A small energy gap suggests high chemical reactivity, low kinetic stability, and high softness. growingscience.com
For example, the calculated HOMO-LUMO gap for (E)-2-[(2-hydroxy-5-methoxybenzylidene)amino]benzonitrile was found to be 0.12935 atomic units (approximately 3.52 eV). nih.gov The calculation for this compound would provide a quantitative measure of its electronic stability and susceptibility to chemical reaction.
| Parameter | Definition | Significance |
|---|---|---|
| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; electron-donating ability |
| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; electron-accepting ability |
| Energy Gap (ΔE) | ΔE = E_LUMO - E_HOMO | Indicates chemical reactivity and kinetic stability |
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. acs.orgchemrxiv.org While DFT provides a static, zero-kelvin picture of a single molecule, MD simulations model the behavior of an ensemble of molecules at a given temperature and pressure, providing insights into bulk properties and intermolecular interactions.
Although no specific MD studies on this compound were found, extensive simulations have been performed on the parent molecule, benzonitrile. nih.govstanford.edu These studies provide a framework for what could be learned about the title compound.
Key findings from MD simulations on neat benzonitrile include:
Local Structure: Simulations provide direct evidence of local antiparallel configurations of benzonitrile molecules in the liquid state, driven by Coulombic interactions between the nitrile group of one molecule and hydrogen atoms on adjacent molecules. nih.govstanford.edu
Intermolecular Interactions: MD simulations have been used to unravel the nature of hydrogen bonding between the nitrogen of the cyano group and the ortho-hydrogens of neighboring benzonitrile molecules. chemrxiv.org
Dynamic Properties: These simulations can model collective orientational relaxation, showing how quickly molecules reorient themselves within the liquid, which can be compared to experimental data. stanford.edu
An MD simulation of this compound would be particularly insightful. It would allow for the study of the strong hydrogen bonding involving the phenolic -OH group, in addition to the weaker C-H···N interactions. Such a study could reveal how these competing interactions influence the local structure, ring stacking, and bulk properties of the substance in a liquid or solution phase. acs.orgpnas.org
Conformational Analysis
The conformational landscape of this compound is primarily defined by the rotation around the single bond connecting the hydroxyphenyl and benzonitrile rings. This rotation dictates the dihedral angle between the mean planes of the two aromatic rings. The stable conformations of biphenyl (B1667301) derivatives are a delicate balance between two opposing factors: steric hindrance and electronic conjugation.
Steric Hindrance: Repulsion between the ortho-substituents (the hydrogen atoms and the cyano group) on the two rings favors a twisted conformation. In a planar arrangement, these groups would be in close proximity, leading to significant van der Waals repulsion.
Electronic Conjugation: Overlap between the π-electron systems of the two rings is maximized in a planar conformation, which is energetically favorable.
| Compound | Substituents | Reported Dihedral Angle (°) | Method |
|---|---|---|---|
| Biphenyl | None | ~45 | Experimental/Computational nih.gov |
| 2,2'-disubstituted biphenyls | Varies | Often > 60 | Computational nih.gov |
Intermolecular Interaction Dynamics
The functional groups of this compound—a hydroxyl group and a nitrile group—endow it with the capacity for strong and specific intermolecular interactions. These non-covalent forces are critical in determining its physical properties and its behavior in condensed phases.
The most significant interaction is the hydrogen bond . The hydroxyl (-OH) group is an excellent hydrogen bond donor, while the lone pair of electrons on the nitrogen atom of the nitrile (-C≡N) group makes it a potent hydrogen bond acceptor. researchgate.netrsc.org This donor-acceptor pairing can lead to the formation of linear chains or more complex networks in the solid state. researchgate.net Although nitriles cannot form hydrogen bonds with themselves, they readily accept them from donor molecules like phenols or water. libretexts.org
Other important non-covalent interactions include:
π-π Stacking: The electron-rich aromatic rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.
Dipole-Dipole Interactions: The nitrile group has a strong permanent dipole moment, leading to significant dipole-dipole attractions between molecules. libretexts.org
| Interaction Type | Donor/Participant 1 | Acceptor/Participant 2 | Description |
|---|---|---|---|
| Hydrogen Bonding | Hydroxyl group (-OH) | Nitrile group (-C≡N) | A strong, directional interaction forming molecular chains or networks. researchgate.netrsc.org |
| π-π Stacking | Aromatic Ring 1 | Aromatic Ring 2 | Attractive interaction between the electron clouds of the phenyl rings. |
| Dipole-Dipole | Polar C≡N bond | Polar C≡N bond | Electrostatic attraction between the permanent dipoles of the nitrile groups. libretexts.org |
Reactivity and Selectivity Prediction
Conceptual DFT Descriptors
Conceptual Density Functional Theory (CDFT) provides a framework for quantifying and predicting the chemical reactivity of molecules using descriptors derived from their electron density. tandfonline.com Instead of considering the full complexity of molecular orbitals, CDFT uses global and local indices to understand properties like electronegativity, chemical hardness, and the susceptibility of different atomic sites to chemical attack. These descriptors are powerful tools for rationalizing and predicting the outcomes of chemical reactions. tandfonline.com
Fukui Functions
The Fukui function, ƒ(r), is a key local reactivity descriptor in CDFT that identifies which sites in a molecule are most susceptible to electrophilic or nucleophilic attack. wikipedia.org It measures the change in electron density at a specific point, r, when the total number of electrons in the system changes. wikipedia.orgscm.com
There are three main types of Fukui functions:
ƒ+(r): For nucleophilic attack (addition of an electron). A high value indicates a site that is reactive towards nucleophiles.
ƒ-(r): For electrophilic attack (removal of an electron). A high value indicates a site that is reactive towards electrophiles.
ƒ0(r): For radical attack.
These functions can be "condensed" to individual atoms, providing a numerical value for the reactivity of each atomic site. wikipedia.orgscm.com For this compound, one would predict that the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group would be susceptible to electrophilic attack. Conversely, the carbon atoms on the electron-rich hydroxyphenyl ring, particularly those ortho and para to the hydroxyl group, would be prime targets for electrophilic attack.
| Atom/Region | Predicted Reactivity | Rationale |
|---|---|---|
| Nitrile Nitrogen (N) | Susceptible to electrophilic attack (high ƒ-) | The lone pair of electrons makes it a Lewis basic site. |
| Hydroxyl Oxygen (O) | Susceptible to electrophilic attack (high ƒ-) | The lone pairs of electrons make it a Lewis basic site. |
| Hydroxyphenyl Ring Carbons | Susceptible to electrophilic attack (high ƒ-) | The -OH group is an activating, electron-donating group, increasing the electron density on the ring. |
| Nitrile Carbon (C) | Susceptible to nucleophilic attack (high ƒ+) | The electronegative nitrogen polarizes the C≡N bond, making the carbon electrophilic. |
Localized Orbital Locator (LOL)
The Localized Orbital Locator (LOL) is a scalar field, based on the kinetic-energy density, used to visualize regions of high electron localization. semanticscholar.orgcdnsciencepub.com It provides an intuitive and clear picture of chemical bonding, distinguishing between covalent bonds, lone pairs, and delocalized electrons. semanticscholar.orgresearchgate.net
LOL values typically range from 0 to 1:
High LOL values (approaching 1): Indicate regions where electrons are highly localized, such as in covalent bonds or the core shells and lone pairs of atoms.
Low LOL values (approaching 0): Indicate regions where electrons are delocalized.
Intermediate values (around 0.5): Are characteristic of an electron-gas-like state, often found in regions of π-electron delocalization. rsc.org
An LOL analysis of this compound would reveal distinct regions of high localization corresponding to the C-H, C-C, C-O, O-H, and C≡N bonds. It would also clearly show localization for the lone pairs on the oxygen and nitrogen atoms, which are crucial for understanding the molecule's hydrogen bonding capabilities and nucleophilicity. researchgate.net
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is another powerful tool for mapping electron pair probability in molecules. wikipedia.org It measures the likelihood of finding an electron in the vicinity of a reference electron with the same spin. wikipedia.org The Pauli exclusion principle dictates that two same-spin electrons cannot occupy the same space, and ELF quantifies this effect. jussieu.fr
The ELF is scaled to a value between 0 and 1:
ELF ≈ 1: Corresponds to perfect localization, found in regions of core electrons, covalent bonds, and lone pairs.
ELF ≈ 0.5: Represents a uniform electron gas, indicating delocalization. arxiv.org
For molecules, ELF provides what has been described as a "faithful visualization of VSEPR theory in action," clearly separating core and valence electron shells and identifying bonding and non-bonding electron pairs. wikipedia.org For this compound, an ELF map would distinctly visualize the covalent framework, including the C≡N triple bond, and the lone pair regions on the heteroatoms, providing a clear picture of the molecule's electronic structure.
Reaction Mechanism Elucidation
The synthesis of this compound, a biaryl compound, is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent and well-studied method. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanistic details of this reaction. The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) complex. For the synthesis of this compound, this would typically involve the reaction of a palladium(0) catalyst with 2-bromobenzonitrile (B47965). Computational studies have shown that the choice of ligand on the palladium catalyst is crucial in this step, influencing the energy barrier of the oxidative addition.
Transmetalation: Following oxidative addition, the resulting palladium(II) complex undergoes transmetalation. In this step, the organic group from an organoboron reagent, such as (4-hydroxyphenyl)boronic acid, is transferred to the palladium center. This is often the rate-determining step of the catalytic cycle. rsc.orgnih.gov The mechanism of transmetalation can be complex, involving a base to activate the boronic acid. DFT calculations have been employed to investigate the role of the base and the structure of the key intermediates and transition states in this process. rsc.org
Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the two organic groups on the palladium(II) complex couple to form the biaryl product, this compound, and regenerate the palladium(0) catalyst. Computational studies have provided insights into the energetics and geometry of the transition state for this step, confirming that it is generally a facile and exothermic process. colab.ws
| Step | Reactants | Intermediate/Transition State | Products | Key Computational Insights |
| Oxidative Addition | Pd(0)Ln + 2-bromobenzonitrile | Aryl-Pd(II)-halide complex | Aryl-Pd(II)-halide complex | Ligand effects on activation energy. |
| Transmetalation | Aryl-Pd(II)-halide + (4-hydroxyphenyl)boronic acid + Base | Pd(II) complex with both aryl groups | Diaryl-Pd(II) complex + Boronate salts | Often the rate-determining step; role of base in activating the boronic acid. rsc.orgnih.gov |
| Reductive Elimination | Diaryl-Pd(II) complex | Three-coordinate transition state | This compound + Pd(0)Ln | Generally a low-barrier, exothermic step. colab.ws |
Non-Linear Optical (NLO) Properties Theoretical Evaluation
Organic molecules with donor-π-acceptor (D-π-A) architectures, such as this compound, are of significant interest for their potential non-linear optical (NLO) properties. In this molecule, the hydroxyl group (-OH) acts as an electron donor, the nitrile group (-CN) as an electron acceptor, and the biphenyl system serves as the π-conjugated bridge. Theoretical calculations, particularly DFT, are a powerful tool for predicting and understanding the NLO response of such molecules.
The NLO properties arise from the interaction of the molecule with an external electric field, leading to a non-linear change in the dipole moment. This response is quantified by the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). For second-order NLO effects, the first hyperpolarizability (β) is the key parameter.
The first static hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response of a molecule to a static electric field. A large β value is indicative of a strong NLO response. Computational methods, such as DFT and time-dependent DFT (TD-DFT), are widely used to calculate the components of the β tensor. scirp.orgekb.eg The magnitude of the total first hyperpolarizability (βtot) is then determined from these components.
For D-π-A systems like this compound, the magnitude of β is strongly dependent on several factors, including:
Strength of Donor and Acceptor Groups: Stronger electron-donating and -accepting groups generally lead to a larger β value due to increased intramolecular charge transfer.
Length and Nature of the π-Conjugated System: A longer and more efficient π-bridge facilitates charge transfer, enhancing the NLO response.
Molecular Geometry: The planarity of the molecule can significantly affect the π-conjugation and, consequently, the β value.
The following table presents representative calculated first static hyperpolarizability values for a model D-π-A compound, para-nitroaniline (PNA), which is often used as a reference in NLO studies. These values are typically calculated using various DFT functionals and basis sets.
| Compound | DFT Functional/Basis Set | βtot (10-30 esu) |
| para-Nitroaniline (PNA) | B3LYP/6-311++G(d,p) | ~9.2 |
| para-Nitroaniline (PNA) | CAM-B3LYP/6-311++G(d,p) | ~8.5 |
Note: The values presented are for a reference compound and are intended to be illustrative of the data obtained from theoretical NLO calculations.
The NLO properties of molecules can be significantly influenced by their environment, particularly the solvent. researchgate.netscielo.br Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effect of a solvent on the electronic structure and, consequently, the NLO properties of a solute molecule. scielo.brrsc.org
The solvent's polarity, characterized by its dielectric constant, can alter the ground and excited state dipole moments of the molecule, thereby affecting the charge transfer characteristics and the first hyperpolarizability. Generally, for D-π-A compounds, an increase in solvent polarity leads to an enhancement of the β value. This is attributed to the stabilization of the charge-separated excited state in a polar environment.
Theoretical studies on various NLO-phoric compounds have demonstrated this trend. For example, investigations into thiazine (B8601807) derivatives and pyrazino-phenanthroline compounds have shown a significant increase in the calculated first hyperpolarizability in polar solvents compared to the gas phase. researchgate.netscielo.br
The table below illustrates the typical effect of solvent polarity on the calculated first static hyperpolarizability of a model D-π-A compound.
| Solvent | Dielectric Constant (ε) | Calculated βtot (arbitrary units) |
| Gas Phase | 1.00 | 1.00 |
| Dichloromethane | 8.93 | 1.85 |
| Ethanol | 24.55 | 2.20 |
| Acetonitrile (B52724) | 37.50 | 2.35 |
Note: The βtot values are normalized relative to the gas phase value for a hypothetical D-π-A molecule to demonstrate the trend.
These computational findings underscore the importance of considering the solvent environment when designing and evaluating materials for NLO applications.
Advanced Applications in Materials Science
Liquid Crystalline Materials Development
The unique molecular architecture of benzonitrile (B105546) derivatives, characterized by a rigid core and a strong dipole moment from the nitrile group, makes them a cornerstone in the design of liquid crystalline materials. These materials are crucial for display technologies and other optoelectronic applications.
Design of Mesogenic Benzonitrile Derivatives
The creation of mesogenic (liquid crystal-forming) molecules often involves designing structures that possess a combination of a rigid core and flexible terminal chains. The 2-(4-Hydroxyphenyl)benzonitrile framework can be chemically modified to produce such molecules. For instance, the hydroxyl group is a convenient point for attaching flexible alkyl or alkoxy chains via etherification. These flexible tails are crucial for lowering the melting point and promoting the formation of liquid crystalline phases (mesophases).
In a related approach, researchers have designed liquid crystalline trimers by connecting a central core, such as 2,3,4-trihydroxy benzonitrile, to mesogenic units like 4-cyanobiphenyl (B145940) through flexible aliphatic spacers. researchgate.net This modular design strategy allows for the fine-tuning of molecular geometry and intermolecular interactions to achieve desired liquid crystalline properties. researchgate.net Similarly, this compound can act as a core or a mesogenic arm in the construction of more complex liquid crystal structures, including dimers and oligomers. tandfonline.comrsc.org
Influence of Molecular Structure on Liquid Crystalline Behavior
The stability and type of mesophase are highly dependent on the molecule's structure. Key factors include:
Molecular Shape: The bent shape inherent in this compound can lead to the formation of unconventional liquid crystal phases, such as the nematic twist-bend (NTB) phase or biaxial nematic phases, which are of significant scientific interest. rsc.orgaps.org The geometry of the molecule, whether it's linear, bent, or 'T'/'X' shaped, profoundly impacts the packing and resulting mesophase. aps.orgrsc.org
Flexible Chain Length: In derivatives where alkyl chains are attached to the hydroxyl group, the length of the chain influences the transition temperatures. An "odd-even" effect is often observed, where the mesophase-isotropic transition temperatures alternate as the number of carbon atoms in the chain increases. researchgate.net
Characterization of Mesogenic Properties (e.g., Nematic Phase)
The identification and characterization of liquid crystal phases are performed using several standard techniques. The nematic (N) phase, the simplest liquid crystal phase, exhibits long-range orientational order but no positional order. frontiersin.org
Polarized Optical Microscopy (POM): This is the primary method for identifying mesophases. As a sample is heated and cooled, different phases exhibit unique optical textures. For example, the nematic phase is often identified by its characteristic "schlieren" or "threaded" texture. nih.gov
Differential Scanning Calorimetry (DSC): DSC is used to determine the temperatures and enthalpy changes associated with phase transitions (e.g., crystal-to-nematic and nematic-to-isotropic). tandfonline.comnih.gov These thermal data are crucial for defining the temperature range over which a material behaves as a liquid crystal. researchgate.net
X-ray Diffraction (XRD): Small-angle and wide-angle X-ray scattering (SAXS/WAXS) provide detailed information about the molecular arrangement within a phase. researchgate.nettandfonline.com In the nematic phase, XRD patterns typically show a diffuse outer ring corresponding to the average intermolecular distance and, in some cases, inner diffuse spots related to short-range positional correlations. researchgate.net
The following table summarizes the characterization of a hypothetical mesogenic derivative of this compound.
| Property | Method | Observation |
| Phase Transitions | DSC | Two endothermic peaks on heating: one for melting (Crystal → Nematic) and one for clearing (Nematic → Isotropic). |
| Phase Identification | POM | Observation of a threaded schlieren texture upon cooling from the isotropic liquid, confirming the nematic phase. |
| Molecular Ordering | XRD | A diffuse halo at a wide angle (WAXS) indicates liquid-like positional disorder. Anisotropic scattering at small angles (SAXS) confirms long-range orientational order. |
Design of Noncentrosymmetric Bulk Materials
Noncentrosymmetric materials lack a center of inversion in their crystal structure, a property that can give rise to important physical phenomena like ferroelectricity, pyroelectricity, and second-harmonic generation (SHG). Nitrile-containing compounds are actively explored for the design of such materials. researchgate.net The inherent polarity and asymmetric nature of molecules derived from this compound make them promising candidates for creating bulk materials with noncentrosymmetric order. nih.gov
The strategy often involves engineering intermolecular interactions, such as hydrogen bonding, to force a noncentrosymmetric packing arrangement in the crystal lattice. For example, in the related compound 4-(4-Hydroxyphenyldiazenyl)benzonitrile, O—H···N hydrogen bonds link the molecules into chains, which can promote a noncentrosymmetric crystal structure. researchgate.net A similar hydrogen-bonding motif is possible with this compound, where the hydroxyl group of one molecule can interact with the nitrile group of a neighbor, potentially leading to the desired acentric structures for applications in nonlinear optics.
Electroactive and Fluorescent Material Engineering
Benzonitrile derivatives are integral to the development of materials for organic electronics. Their electron-withdrawing nature makes the benzonitrile moiety a good acceptor unit in donor-acceptor (D-A) or donor-acceptor-donor' (D-A-D') molecular architectures. rsc.org These designs are fundamental to creating materials with properties like thermally activated delayed fluorescence (TADF), which is highly desirable for efficient organic light-emitting diodes (OLEDs). rsc.org
By combining a benzonitrile acceptor with suitable electron-donating units, it is possible to engineer molecules with a small energy gap between their singlet and triplet excited states, facilitating TADF. Research on D-A-D' fluorinated benzonitrile compounds has shown that their photophysical properties can be tuned by modifying the molecular structure and controlling the solid-state packing. rsc.org These materials can exhibit mechanochromic luminescence, where their emission color changes in response to mechanical stress, highlighting their potential for use in advanced sensors and displays. rsc.org The this compound core can be readily incorporated into such D-A systems, with the hydroxyl group providing a reactive site for attaching various donor groups.
Polymer Science Applications (e.g., Polymerization Monomers)
The presence of two reactive functional groups—a hydroxyl group and a nitrile group—makes this compound a versatile monomer for polymer synthesis. Each group can participate in different types of polymerization reactions, leading to a wide range of polymeric materials.
Condensation Polymerization: The hydroxyl group can react with carboxylic acids or acyl chlorides to form polyesters, or with other functional groups to form polyethers and polycarbonates. These polymers are known for their good thermal and mechanical properties.
Addition Polymerization: The nitrile groups can undergo cyclotrimerization at high temperatures, often catalyzed by metals, to form a highly cross-linked, thermally stable network of triazine rings. researchgate.net This reaction is the basis for phthalonitrile (B49051) resins, a class of high-performance thermosets used in aerospace and electronics due to their exceptional thermal and oxidative stability. researchgate.netresearchgate.net
The bifunctionality of this compound allows it to act as either a chain-extending monomer in linear polymers or a cross-linking agent in thermosetting resins. Its rigid aromatic structure would contribute to a high glass transition temperature (Tg) and enhanced thermal stability in the resulting polymer.
The table below outlines the potential polymerization pathways for this monomer.
| Functional Group | Polymerization Type | Resulting Linkage/Structure | Polymer Class |
| Hydroxyl (-OH) | Polycondensation | Ester, Ether, Carbonate | Polyesters, Polyethers, Polycarbonates |
| Nitrile (-C≡N) | Cyclotrimerization | Triazine Ring | Thermosetting Resins (e.g., Phthalonitrile-type) |
This versatility makes this compound a valuable component for creating advanced polymers tailored for demanding applications.
Analytical Methodologies for Compound Characterization and Purity Assessment
Chromatographic Techniques
Chromatography is a fundamental separation science that plays a pivotal role in the analysis of chemical compounds. By distributing a substance between a stationary phase and a mobile phase, components of a mixture can be effectively separated.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. wisdomlib.org In GC, the mobile phase is an inert gas that carries the vaporized sample through a column containing the stationary phase. wisdomlib.org Due to the phenolic hydroxyl group, 2-(4-Hydroxyphenyl)benzonitrile has limited volatility and may be prone to thermal degradation at the high temperatures often used in GC inlets.
To overcome this, derivatization is typically required. The hydroxyl group can be converted to a more volatile and stable ether or silyl (B83357) ether (e.g., using a silylating agent like BSTFA). This process reduces the compound's polarity and increases its thermal stability, allowing for successful elution and separation. Detection is commonly achieved using a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for structural identification and confirmation. researchgate.net
| Parameter | Typical Condition | Purpose |
| Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5) | Provides separation based on boiling point and polarity. |
| Inlet Temperature | 250 - 280 °C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |
| Oven Program | Temperature gradient (e.g., 100°C to 300°C) | Allows for the separation of compounds with different boiling points. |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | Provides quantitative data (FID) or mass/structural data (MS). |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis and purification of non-volatile or thermally labile compounds like this compound. basicmedicalkey.com The method utilizes a liquid mobile phase pumped at high pressure through a column packed with a solid stationary phase.
For this compound, reversed-phase HPLC is the method of choice. In this mode, the stationary phase is nonpolar (e.g., octadecylsilane (B103800) or C18), and the mobile phase is a more polar mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. aga-analytical.com.pl The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The presence of two aromatic rings in this compound provides strong chromophores, making UV detection a highly sensitive and suitable choice. basicmedicalkey.com
| Parameter | Typical Condition | Purpose |
| Column | C18 (Octadecylsilane), 5 µm particle size | Nonpolar stationary phase for reversed-phase separation. basicmedicalkey.com |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid) | Polar mobile phase; acid improves peak shape for the phenol (B47542). |
| Elution Mode | Isocratic or Gradient | Isocratic for simple mixtures; gradient for complex samples. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Detector | UV Spectrophotometer (e.g., at 254 nm or 280 nm) | Detects the aromatic rings in the compound. |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitative analysis, such as monitoring reaction progress, identifying compounds, and determining the purity of a sample. nih.gov The technique involves spotting the sample onto a plate coated with a thin layer of an adsorbent (stationary phase), most commonly silica (B1680970) gel. umich.edu The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action, separating the components of the sample. umich.edu
The separation is based on the differential partitioning of the analyte between the polar silica gel and the less polar mobile phase. After development, the separated spots are visualized, often using UV light, as the aromatic nature of this compound allows it to absorb UV radiation and appear as a dark spot on a fluorescent plate. umich.edu The retention factor (Rf) value is calculated to characterize the compound's mobility in a specific solvent system.
| Parameter | Typical Condition | Purpose |
| Stationary Phase | Silica Gel 60 F254 plates | Polar adsorbent for normal-phase separation. nih.gov |
| Mobile Phase | Ethyl Acetate (B1210297) / Hexane mixture (e.g., 30:70 v/v) | Solvent system to elute the compound up the plate. |
| Application | Micro-capillary spotting | To apply a small, concentrated spot of the sample. |
| Development | Ascending, in a closed chamber | To allow the mobile phase to move up the plate. hplc.sk |
| Visualization | UV lamp at 254 nm | To detect UV-active compounds. hplc.sk |
Comprehensive Two-Dimensional Gas Chromatography (GC × GC)
Comprehensive two-dimensional gas chromatography (GC × GC) is an advanced analytical technique that provides significantly enhanced separation capacity and resolution compared to conventional single-column GC. taylorandfrancis.com This method is particularly useful for analyzing complex samples containing numerous components. taylorandfrancis.com The setup involves two columns connected by a modulator. The first column typically provides a separation based on boiling point, while the second, shorter column provides a rapid separation based on a different property, such as polarity. mdpi.com
The modulator traps small, sequential fractions of the effluent from the first column and re-injects them onto the second column. mdpi.com This results in a highly detailed two-dimensional chromatogram. For an analysis involving this compound, GC × GC could be employed to separate it from closely related isomers or impurities in a complex matrix, such as in environmental or metabolomics studies. nih.gov As with standard GC, derivatization would be necessary prior to analysis.
| Parameter | Typical Condition | Purpose |
| 1st Dimension Column | Nonpolar (e.g., DB-5) | Primary separation based on boiling point. |
| 2nd Dimension Column | Polar (e.g., Wax or Ionic Liquid) | Orthogonal separation based on polarity. |
| Modulator | Thermal (cryogenic) or Flow-based | Traps and re-injects effluent from the 1st to the 2nd column. |
| Modulation Period | 2 - 8 seconds | Determines the frequency of sampling for the second dimension. |
| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) | Provides the fast acquisition speeds needed for the narrow peaks. taylorandfrancis.com |
Titration Analysis for Purity Determination
Titration is a classic quantitative chemical analysis method used to determine the concentration of an identified analyte. For the purity assessment of this compound, a non-aqueous acid-base titration can be employed. The phenolic hydroxyl group gives the molecule acidic properties.
In this procedure, a precisely weighed sample of the compound is dissolved in a suitable non-aqueous solvent (e.g., acetone (B3395972) or dimethylformamide). It is then titrated with a standardized solution of a strong base in a non-aqueous medium, such as tetrabutylammonium (B224687) hydroxide (B78521) (TBAH) in methanol. The endpoint of the titration, where all the acidic phenol has been neutralized, can be determined potentiometrically using a pH electrode. The purity of the sample is calculated based on the volume of titrant consumed, its concentration, and the initial mass of the sample.
Elemental Analysis
Elemental analysis is a fundamental technique that determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This method is used to confirm the empirical formula of a newly synthesized compound and to assess the purity of a known substance. For this compound (C₁₃H₉NO), the analysis is typically performed using a combustion analyzer.
A small, accurately weighed sample is combusted at high temperature in an oxygen-rich atmosphere. The combustion products (CO₂, H₂O, and N₂) are separated and quantified by detectors. The measured mass percentages of carbon, hydrogen, and nitrogen are then compared to the theoretical values calculated from the molecular formula. A close correlation between the experimental and theoretical values provides strong evidence of the compound's identity and high purity.
| Element | Theoretical Mass % (for C₁₃H₉NO) | Experimental Mass % (Hypothetical) |
| Carbon (C) | 80.00% | 79.95% |
| Hydrogen (H) | 4.65% | 4.68% |
| Nitrogen (N) | 7.18% | 7.15% |
| Oxygen (O) | 8.19% | 8.22% (by difference) |
Sample Preparation and Derivatization Techniques for Analysis
The accurate quantification and characterization of this compound in various matrices necessitate robust analytical methodologies. A critical preceding step to instrumental analysis is sample preparation, which aims to isolate the target analyte from interfering components, concentrate it to detectable levels, and present it in a suitable solvent for the analytical instrument. Furthermore, for certain analytical techniques like gas chromatography (GC), derivatization is often essential to improve the compound's volatility and thermal stability.
Sample Preparation Techniques
The choice of a sample preparation technique is contingent upon the complexity of the sample matrix (e.g., environmental water, biological fluids, reaction mixtures) and the concentration of the analyte. For phenolic compounds such as this compound, several extraction methods are commonly employed.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a conventional and fundamentally important technique based on the differential partitioning of a compound between two immiscible liquid phases. nih.govmdpi.com For extracting phenolic compounds from aqueous samples, organic solvents like diethyl ether and ethyl acetate are frequently used. researchgate.netchromforum.org The pH of the aqueous phase is a critical parameter; it is typically adjusted to be acidic to suppress the ionization of the phenolic hydroxyl group, thereby increasing its hydrophobicity and promoting its transfer into the organic phase. scispace.com While effective, LLE can be time-consuming and require significant volumes of potentially hazardous organic solvents. nih.gov
Solid-Phase Extraction (SPE)
Solid-phase extraction has become a widely adopted alternative to LLE, offering advantages such as reduced solvent consumption, higher analyte recovery, elimination of emulsions, and the potential for automation. scispace.com The method involves passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). nih.gov Analytes are retained on the sorbent while the matrix passes through. Subsequently, interfering substances can be washed away, and the target analyte is eluted with a small volume of an appropriate solvent. phenomenex.com
For phenolic compounds, reversed-phase sorbents like silica gel chemically bonded with C8 or C18 alkyl chains, or polymeric sorbents, are commonly used. nih.govscispace.com A study on the extraction of hydroxyphenyl esters, which are structurally related to the target compound, successfully utilized a novel solid-phase microextraction (SPME) fiber coated with a benzonitrile-functionalized covalent organic framework, indicating the potential for high-selectivity extractions using materials with tailored functionalities. nih.gov
| Technique | Principle | Common Solvents/Sorbents for Phenols | Advantages | Disadvantages |
|---|---|---|---|---|
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. nih.gov | Diethyl ether, Ethyl acetate. researchgate.net | Simple, widely applicable. | Large solvent volume, potential for emulsion, time-consuming. nih.govmdpi.com |
| Solid-Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and a liquid sample. nih.gov | Reversed-phase C18 or polymeric sorbents. nih.govscispace.com | High recovery, low solvent use, easily automated. scispace.com | Can be more expensive, potential for sorbent-analyte irreversible adsorption. |
| Solid-Phase Microextraction (SPME) | Equilibrium-based extraction between sample and a coated fiber. nih.gov | Polymeric coatings (e.g., Polydimethylsiloxane), functionalized materials. nih.gov | Solvent-free, environmentally friendly, simple. nih.gov | Fiber fragility, potential for matrix effects. |
Derivatization Techniques for Analysis
Derivatization is a chemical modification process used to convert an analyte into a product with properties more suitable for a given analytical technique. mdpi.com For the analysis of this compound by gas chromatography (GC), derivatization of the polar hydroxyl group is essential to increase volatility and thermal stability, and to improve chromatographic peak shape. mdpi.comphenomenex.com The primary derivatization reactions for phenolic compounds are silylation, acylation, and alkylation. chromtech.com
Silylation
Silylation is the most prevalent derivatization method for GC analysis of compounds with active hydrogens, such as the hydroxyl group in this compound. chromtech.com The reaction involves replacing the active hydrogen with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This conversion significantly reduces the polarity and boiling point of the analyte, making it more volatile and thermally stable. chromtech.comcolostate.edu Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-trimethylsilylimidazole (TMSI). phenomenex.com
Acylation
Acylation involves the reaction of the hydroxyl group with an acylating agent, such as an acyl anhydride (B1165640) or acyl halide, to form an ester. colostate.edu This process also serves to reduce the polarity of the analyte. chromtech.com A key advantage of acylation is the ability to introduce halogenated groups (e.g., trifluoroacetyl) into the molecule, which significantly enhances the response of an electron capture detector (ECD), providing high sensitivity for trace analysis. colostate.edu
Alkylation
Alkylation is another technique used to modify compounds containing acidic hydrogens, including phenols. chromtech.comcolostate.edu The reaction converts the hydroxyl group into a less polar and more volatile ether or ester. colostate.edu This method is effective in reducing molecular polarity by replacing the active hydrogen with an alkyl group. colostate.edu
| Technique | Reaction | Common Reagents | Purpose |
|---|---|---|---|
| Silylation | Replaces active hydrogen of -OH group with a trimethylsilyl (TMS) group. phenomenex.com | BSTFA, TMSI. phenomenex.com | Increases volatility and thermal stability, reduces polarity. chromtech.com |
| Acylation | Converts -OH group into an ester. colostate.edu | Trifluoroacetic anhydride (TFAA). colostate.edu | Reduces polarity, introduces halogenated groups for enhanced ECD detection. chromtech.comcolostate.edu |
| Alkylation | Converts -OH group into an ether or ester. colostate.edu | Alkyl halides, Diazomethane. | Reduces molecular polarity by replacing active hydrogens. colostate.edu |
Investigations into Derivatives and Structural Analogues of 2 4 Hydroxyphenyl Benzonitrile
Structure-Activity Relationship Studies (SAR) in Related Chemical Scaffolds
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For compounds related to 2-(4-hydroxyphenyl)benzonitrile, SAR analyses have revealed several key principles.
The nature and position of substituents on the aromatic rings are critical. For instance, in many heterocyclic scaffolds, the introduction of specific groups can dramatically alter potency and selectivity. Studies on benzonitrile (B105546) derivatives have shown that substitution at the 2 and 6 positions with halogens or methyl groups can confer high herbicidal activity. researchgate.net In the context of therapeutic agents, substitutions on a phenyl ring can modulate interactions with biological targets. For example, in a series of 4-thiazolidinone (B1220212) derivatives, a cyano substitution was found to be favorable for improving inhibitory activity against human dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.gov Conversely, introducing fluorine or methoxy (B1213986) groups into a biphenyl (B1667301) group in other 4-thiazolidinone analogs led to a decrease in inhibitory activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are often developed to quantify these relationships. researchgate.netfrontiersin.org These models use computational descriptors related to steric, electronic, and hydrophobic properties to predict biological activity, guiding the design of more potent and selective compounds. researchgate.netyoutube.com
Table 1: General SAR Principles in Related Heterocyclic Scaffolds
| Structural Feature | Observation | Implication for Design |
| Ring Substitution | Electron-withdrawing or -donating groups on phenyl rings significantly alter activity. researchgate.netnih.gov | Substitution patterns must be carefully selected to optimize target engagement. |
| Heterocyclic Core | The type of heterocycle (e.g., thiazole (B1198619), benzothiazole (B30560), triazole) defines the primary pharmacophore. nih.gov | The choice of heterocycle is crucial for determining the mode of action. |
| Linker Moiety | The linker connecting pharmacophores affects flexibility and overall conformation. nih.gov | Linker design can optimize the spatial orientation of key interacting groups. |
| Stereochemistry | Different isomers can exhibit vastly different physical and pharmacological properties. youtube.com | Chiral synthesis is often necessary to isolate the more active enantiomer. |
| Hydrophobicity | The partition coefficient (LogP) influences membrane permeability and distribution. youtube.com | Balancing hydrophilicity and lipophilicity is key for favorable pharmacokinetics. |
Benzonitrile-Hydroxyphenyl Hybrid Systems
The combination of benzonitrile and hydroxyphenyl moieties into a single molecular framework creates a versatile scaffold for drug discovery. The benzonitrile group is a key structural motif found in numerous functional molecules and approved drugs, where it often acts as a hydrogen bond acceptor. nih.govnih.gov The hydroxyphenyl group, particularly the phenolic hydroxyl, can also participate in crucial hydrogen bonding interactions with biological targets. The hybridization of these two systems with various heterocyclic nuclei has led to the development of novel compounds with a wide range of biological activities.
Benzonitrile-1,2,4-Triazole-Hydroxyphenyl Frameworks
The 1,2,4-triazole (B32235) ring is a well-established pharmacophore present in numerous antimicrobial and anticancer agents. nih.gov Fusing this heterocycle with a benzonitrile-hydroxyphenyl system can lead to compounds with enhanced biological profiles. Research in this area has explored the synthesis of various 1,2,4-triazole derivatives linked to aromatic systems. nih.govorganic-chemistry.org
A common synthetic strategy involves the cyclization of thiosemicarbazide (B42300) precursors. researchgate.net Another approach reports a base-promoted, three-component reaction of a 1,3-dione (like 4-hydroxycoumarin, which contains a phenolic hydroxyl), a β-nitrostyrene, and an aldehyde hydrazone to create hybrid molecules where a 1,2,4-triazole and another ring system are linked by a benzyl (B1604629) bridge. rsc.org While direct synthesis of a this compound-1,2,4-triazole hybrid is not explicitly detailed in the provided results, the synthetic methodologies for creating substituted 1,2,4-triazole benzamide (B126) derivatives offer a clear pathway. researchgate.net For example, the catalytic cross-coupling of a dichlorobenzonitrile with a triazole, followed by further modifications, has been used to produce fungicidal compounds.
Table 2: Representative 1,2,4-Triazole Frameworks and Synthetic Precursors
| Compound/Precursor | Description | Synthetic Approach |
| 3,4,5-Trisubstituted 1,2,4-triazoles | Synthesized from secondary amides and hydrazides. organic-chemistry.org | Microwave-induced cyclodehydration. organic-chemistry.org |
| 4,5-Disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones | Synthesized from ester ethoxycarbonylhydrazones and primary amines. nih.gov | Reaction of hydrazones with amines. nih.gov |
| 1,2,4-Triazole-based hybrids | 1,3-diones and 1,2,4-triazoles linked by a benzyl bridge. rsc.org | Base-promoted three-component reaction. rsc.org |
Benzonitrile-Benzothiazole Hybrids
Benzothiazole derivatives are known for a broad spectrum of biological effects, including anticancer and anti-inflammatory activities. nih.govnih.gov The hybridization of the benzothiazole nucleus with a benzonitrile moiety has yielded compounds with significant therapeutic potential.
One study describes the synthesis of a series of benzothiazole derivatives, including 4-((2-(benzo[d]thiazol-2-yl)phenoxy)methyl)benzonitrile (Compound A8). researchgate.net This compound directly links the benzothiazole core to a phenoxy group, which is structurally related to the hydroxyphenyl moiety, and incorporates the benzonitrile function. The synthesis involved reacting 2-phenol-benzothiazole with a substituted benzyl halide. nih.govresearchgate.net Another study synthesized a series of (R)‑N‑(benzo[d]thiazol‑2‑yl)‑2‑(1‑phenyl‑3,4‑dihydroisoquinolin‑2(1H)‑yl) acetamides, where various substituents were placed on the benzothiazole ring to modulate activity against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE). mdpi.com
These hybrid molecules are often investigated for their potential as multi-target-directed ligands, for instance, in developing treatments for neurodegenerative diseases or as dual anti-inflammatory and anticancer agents. nih.govmdpi.com
Table 3: Examples of Benzonitrile-Benzothiazole Hybrid Structures
| Compound ID | Structure Description | Key Finding | Citation |
| A8 | 4-((2-(benzo[d]thiazol-2-yl)phenoxy)methyl)benzonitrile | Part of a series of novel benzothiazole derivatives synthesized for biological evaluation. | researchgate.net |
| Compound 7 | 2-(benzo[d]thiazol-2-ylamino)pyrimidine derivative | Exhibited potent cytotoxic action against cancer cell lines. | researchgate.net |
| Compound 4g | (R)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide | Showed the highest inhibitory activities against MAO-B and BuChE. | mdpi.com |
| Compound B7 | 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | Displayed dual anticancer and anti-inflammatory activities. nih.govnih.gov | nih.govnih.gov |
Benzonitrile-Benzofuran Conjugates
Benzofuran (B130515) is a heterocyclic scaffold found in many natural products and synthetic compounds with a wide array of biological activities, including antimicrobial and anticancer properties. nih.gov The conjugation of a benzofuran ring with a benzonitrile-hydroxyphenyl system represents an interesting strategy for developing new therapeutic agents.
Synthetic approaches to benzofuran derivatives are well-documented and varied, often involving the cyclization of appropriately substituted phenols. nih.govorganic-chemistry.org For example, palladium-catalyzed reactions are used to synthesize benzoyl-substituted benzofurans by reacting aryl boronic acids with 2-(2-formylphenoxy)acetonitriles. acs.org This specific methodology highlights a direct route to incorporate a nitrile-containing side chain onto a structure that could be derived from a hydroxyphenyl precursor. The synthesis proceeds through the formation of an intermediate that undergoes intramolecular cyclization. acs.org While a direct conjugate of this compound and benzofuran is not explicitly detailed, these synthetic strategies provide a clear blueprint for its creation.
Table 4: Synthetic Strategies for Benzofuran Derivatives Relevant to Conjugate Synthesis
| Method | Description | Starting Materials | Catalyst/Reagent | Citation |
| Palladium-Catalyzed Synthesis | Synthesis of benzoyl-substituted benzofurans. acs.org | Aryl boronic acid and 2-(2-formylphenoxy)acetonitriles. acs.org | Palladium acetate (B1210297). acs.org | acs.org |
| Sonogashira Coupling | Preparation of 2,3-disubstituted benzofurans. organic-chemistry.org | o-Iodoanisoles and terminal alkynes. organic-chemistry.org | Palladium/Copper. nih.gov | nih.govorganic-chemistry.org |
| Iodine-Mediated Cyclization | Metal-free cyclization of ortho-hydroxystilbenes. organic-chemistry.org | ortho-Hydroxystilbenes. organic-chemistry.org | Hypervalent iodine reagents. organic-chemistry.org | organic-chemistry.org |
Benzonitrile-Thiazole/Thiazoline (B8809763)/Thiazolidine Derivatives
The thiazole ring and its reduced forms, thiazoline and thiazolidine, are important heterocyclic cores in medicinal chemistry, known to impart a wide range of biological activities. nih.govnih.gov
Thiazole Derivatives: The thiazole nucleus is a component of many commercial drugs and is studied for its anticancer and antimicrobial properties. nih.govmdpi.com The synthesis of thiazole-based heterocycles can be achieved through various methods, including 1,3-dipolar cycloaddition reactions. nih.gov Research has shown that thiazole derivatives containing chlorine atoms exhibit potent antitumor activity. nih.gov
Thiazoline Derivatives: Thiazolines are five-membered rings that can be synthesized through the condensation of compounds like aminothiols with nitriles or other electrophiles. rsc.orgorganic-chemistry.org For example, (R)-2-aryl-4,5-dihydrothiazole-4-carboxylic acids have been synthesized from the condensation of L-cysteine with aryl nitriles, demonstrating a direct method to link an aryl nitrile (such as benzonitrile) to a thiazoline ring. organic-chemistry.org
Thiazolidine Derivatives: The 4-thiazolidinone ring, a derivative of thiazolidine, is a privileged scaffold in medicinal chemistry. ekb.egresearchgate.net SAR studies on 4-thiazolidinone derivatives have shown that a cyano substitution on an attached phenyl ring is favorable for inhibitory activity against certain enzymes. nih.gov Specifically, in a study of hDHODH inhibitors, a series of 4-thiazolidinone derivatives were synthesized where a key structural feature was a substituted benzonitrile group attached via a linker. nih.govnih.gov Compound 31 from this series, which incorporated a benzonitrile moiety, showed a potent IC₅₀ value of 1.12 μM. nih.gov
Table 5: Research Findings on Thiazole, Thiazoline, and Thiazolidine Derivatives
| Heterocycle | Compound Series | Key Research Finding | Citation |
| Thiazole | Chlorine-containing thiazole derivatives (e.g., 11c) | Showed potent cytotoxic activities against various cancer cell lines (IC₅₀ ~3-7 µg/mL). nih.gov | nih.gov |
| Thiazoline | (R)-2-Aryl-4,5-dihydrothiazole-4-carboxylic acids | Synthesized in good yields from aryl nitriles and L-cysteine. organic-chemistry.org | organic-chemistry.org |
| Thiazolidinone | 4-Thiazolidinone derivatives with cyano substitution | Cyano group was found to be favorable for improving inhibitory activity against hDHODH. nih.gov | nih.gov |
| Thiazolidinone | Compound 31 (hDHODH inhibitor) | Exhibited an IC₅₀ value of 1.12 μM. nih.gov | nih.gov |
Benzonitrile-Chromen-4-one Structures
The chromen-4-one (chromone) scaffold is a core structure in a variety of natural products, such as flavonoids, which exhibit a wide range of pharmacological properties. The fusion of this privileged structure with a benzonitrile-hydroxyphenyl moiety is an area of interest for creating novel bioactive compounds.
While specific research detailing the synthesis and evaluation of direct conjugates between this compound and chromen-4-one is not prevalent in the provided results, synthetic routes to related structures have been described. For instance, the reaction of substituted salicylaldehydes (which contain a hydroxyphenyl unit) with 2-benzothiazolylacetonitriles can yield 3-hetarylcoumarins, which are isomers of chromones. researchgate.net This indicates that nitrile-containing building blocks can be readily incorporated into chromone-like structures starting from phenolic precursors. The development of such hybrids would leverage the established biological activities of chromones and the unique electronic properties of the benzonitrile group.
Benzonitrile-Quinazolinone Frameworks
The synthesis of quinazolinone and quinazoline (B50416) scaffolds from benzonitrile precursors is a well-documented area of research, leveraging the reactivity of the cyano group and the adjacent amino group in 2-aminobenzonitrile (B23959) derivatives. These methods provide a versatile entry into a class of compounds recognized for their significant biological and pharmacological profiles. acs.orgacs.orgnepjol.info
A predominant synthetic route involves the utilization of 2-aminobenzonitriles as the starting material for cyclization reactions. acs.org One common approach is the reaction of 2-aminobenzonitrile with dimethylformamide-dimethylacetal (DMF-DMA), which generates an intermediate that can then be reacted with various arylamines to produce a range of 4-amino-quinazolines. acs.org Another strategy involves the reaction of 2-aminobenzonitrile with benzoyl chlorides, leading to the formation of bioactive 4-amino-quinazolines. acs.org Furthermore, iron-catalyzed C(sp³)-H oxidation of ketimine species, which are themselves prepared from the addition of organometallic reagents to 2-alkylamino benzonitriles, offers an efficient pathway to substituted quinazolines. acs.org
Manganese-catalyzed reactions have also been employed, where 2-aminobenzyl alcohols react with benzonitriles in an acceptorless dehydrogenative coupling (ADC) process to yield quinazolines. acs.org This highlights the utility of the benzonitrile moiety as a key building block in forming the quinazoline core.
The following table summarizes various synthetic methods for preparing quinazoline and quinazolinone frameworks starting from benzonitrile derivatives.
| Starting Material | Reagents/Catalyst | Product Type | Reference(s) |
| 2-Aminobenzonitrile | DMF-DMA, Arylamines | 4-Amino-quinazolines | acs.org |
| 2-Aminobenzonitrile | Benzoyl Chlorides | 4-Amino-quinazolines | acs.org |
| 2-Alkylamino benzonitriles | Grignard Reagent, FeCl₂, t-BuOOH | Quinazolines | acs.org |
| 2-Aminobenzyl alcohols | Benzonitriles, Mn-pincer complex | Quinazolines | acs.org |
| 2-Aminobenzamides | Aldehydes, p-toluenesulfonic acid, PIDA | 4(3H)-Quinazolinones | saudijournals.com |
| (2-Aminophenyl)methanols | Benzonitriles, Ni catalyst | Quinazolines | nih.gov |
These synthetic strategies underscore the importance of benzonitrile derivatives as versatile precursors for accessing the privileged quinazolinone scaffold.
Benzonitrile-Chalcone Derivatives
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are a well-known class of compounds that are precursors to flavonoids and are recognized for their broad spectrum of biological activities. tandfonline.comnih.gov The synthesis of chalcone (B49325) derivatives that incorporate a benzonitrile moiety has been explored to create novel molecular architectures. A key synthetic method for chalcone formation is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone (B1666503) with an aromatic aldehyde. nih.govsci-hub.se
A specific example of the synthesis of benzonitrile-chalcone derivatives involves the condensation of a vanillin (B372448) derivative, which has been modified to include a benzonitrile group, with various substituted acetophenones. In one study, 3-(bromomethyl)benzonitrile (B105621) was reacted with vanillin to produce 3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile. This aldehyde, containing the benzonitrile functionality, was then used as a precursor to synthesize a series of novel chalcone derivatives. chemicalbook.com
The general reaction scheme is as follows: A substituted acetophenone is condensed with the benzonitrile-containing aldehyde in the presence of a base catalyst to yield the corresponding chalcone derivative. chemicalbook.com
A series of these novel aryl and aroyl-substituted chalcone derivatives were prepared and characterized. chemicalbook.com The table below details some of the synthesized compounds from the reaction of 3-((4-formyl-2-methoxyphenoxy)methyl)benzonitrile with different acetophenones.
| Acetophenone Reactant | Resulting Chalcone Derivative | Reference |
| 4-Bromoacetophenone | 1-(4-Bromophenyl)-3-(4-((3-cyanobenzyl)oxy)-3-methoxyphenyl)prop-2-en-1-one | chemicalbook.com |
| 3-Bromoacetophenone | 1-(3-Bromophenyl)-3-(4-((3-cyanobenzyl)oxy)-3-methoxyphenyl)prop-2-en-1-one | chemicalbook.com |
| 4-Nitroacetophenone | 1-(4-Nitrophenyl)-3-(4-((3-cyanobenzyl)oxy)-3-methoxyphenyl)prop-2-en-1-one | chemicalbook.com |
| 2-Nitroacetophenone | 1-(2-Nitrophenyl)-3-(4-((3-cyanobenzyl)oxy)-3-methoxyphenyl)prop-2-en-1-one | chemicalbook.com |
| 4-Methoxyacetophenone | 1-(4-Methoxyphenyl)-3-(4-((3-cyanobenzyl)oxy)-3-methoxyphenyl)prop-2-en-1-one | chemicalbook.com |
These findings demonstrate a successful strategy for integrating the benzonitrile structural motif into the chalcone framework, creating a new class of derivatives for further investigation.
Aryl Nitrile and Phenolic Moieties in Natural Products and Their Syntheses
The combination of an aryl nitrile and a phenolic hydroxyl group within the same molecule is found in a number of complex natural products, particularly in the class of naphthylisoquinoline alkaloids. These compounds often exhibit significant biological activities. nih.govnih.gov Examples include Dioncopeltine A and Ancistrocladinium A. acs.orgnih.govnih.govsci-hub.senih.govnih.govresearchgate.net
Dioncopeltine A is a 7,1'-coupled naphthylisoquinoline alkaloid that has demonstrated potent antimalarial activity. nih.govsci-hub.senih.gov Another class of related natural products are the furanonaphthoquinones and dioncoquinones, which are also under investigation for their biological properties, including antitumoral activities. acs.orgnih.govtandfonline.comnih.govnih.gov
The synthesis of these complex natural products is a challenging endeavor. The total synthesis of N,C-coupled naphthyldihydroisoquinoline alkaloids like Ancistrocladinium A has been achieved through a multi-step sequence. acs.orgnih.gov Key steps in these syntheses often include Buchwald-Hartwig amination to form a crucial nitrogen-carbon bond and a Bischler-Napieralski cyclization to construct the isoquinoline (B145761) ring system. acs.orgnih.gov The synthesis of furanonaphthoquinone derivatives often starts from 2-hydroxy-1,4-naphthoquinone (B1674593) and proceeds through reactions with vinyl sulfides to build the furan (B31954) ring fused to the naphthoquinone core. tandfonline.com
| Natural Product Class | Key Structural Features | Synthetic Strategies | Reference(s) |
| Naphthylisoquinoline Alkaloids (e.g., Ancistrocladinium A) | N,C-coupled biaryl axis, isoquinoline and naphthalene (B1677914) rings, phenolic -OH | Buchwald-Hartwig amination, Bischler-Napieralski cyclization | acs.orgnih.gov |
| Naphthylisoquinoline Alkaloids (e.g., Dioncopeltine A) | C,C-coupled biaryl axis, isoquinoline and naphthalene rings, phenolic -OH | Suzuki-Miyaura coupling | nih.gov |
| Furanonaphthoquinones | Furan ring fused to a naphthoquinone core, often with hydroxyl groups | Reaction of hydroxynaphthoquinones with vinyl sulfides or propargyl alcohol | acs.orgtandfonline.com |
| Dioncoquinones | Highly oxygenated naphthoquinone derivatives | Isolation from cell cultures, synthetic modifications of related naphthoquinones | nih.gov |
The intricate structures and significant bioactivities of these natural products continue to inspire the development of novel synthetic methodologies.
Schiff Base Derivatives Incorporating Benzonitrile and Hydroxyphenyl Groups
Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. saudijournals.comrecentscientific.com This versatile reaction allows for the straightforward creation of molecules that incorporate both the benzonitrile and hydroxyphenyl moieties, key features of the parent compound this compound.
The synthesis of such Schiff bases can be achieved by reacting an aminobenzonitrile with a hydroxy-substituted benzaldehyde, or conversely, by reacting an aminophenol with a cyanobenzaldehyde. For instance, Schiff bases have been prepared by condensing salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) or 4-hydroxybenzaldehyde (B117250) with various amines, including amino acids. saudijournals.comrecentscientific.comuobabylon.edu.iqchemsociety.org.ngrroij.comresearchgate.netresearchgate.net Similarly, the reaction of 2-aminobenzonitrile derivatives with acetophenones under visible light using a copper catalyst has been reported to yield azomethine chromophores. nih.gov
Specific examples that combine both desired functionalities include the reaction of 4-aminobenzonitrile (B131773) with salicylaldehyde to form N-(2-hydroxybenzylidene)-4-cyanoaniline, and the reaction of 4-aminophenol (B1666318) with 4-cyanobenzaldehyde (B52832) to yield 4-((4-cyanobenzylidene)amino)phenol. These reactions are typically carried out by stirring the reactants in a solvent like ethanol, sometimes with a catalytic amount of acid. nih.govmediresonline.org
The table below provides examples of synthetic routes to Schiff base derivatives containing both benzonitrile and hydroxyphenyl groups.
| Amine Component | Aldehyde/Ketone Component | Resulting Schiff Base | Reference(s) |
| 4-Aminobenzonitrile | Salicylaldehyde (2-Hydroxybenzaldehyde) | N-(2-Hydroxybenzylidene)-4-cyanoaniline | naturalproducts.net |
| 4-Aminophenol | 4-Cyanobenzaldehyde | 4-((4-Cyanobenzylidene)amino)phenol | - |
| 2-Aminobenzonitrile | Acetophenone | Schiff's base of 2-Aminobenzonitrile and acetophenone | nih.gov |
| 4-Aminophenol | Various Benzaldehydes | 4-((Aryl-methylene)amino)phenol derivatives | nih.govmediresonline.org |
| 3-Aminophenol | Benzaldehyde | 3-(Benzylideneamino)phenol | rsisinternational.org |
| 4-Amino-3-hydroxybenzoic acid | 3-Hydroxybenzaldehyde | 3-Hydroxy-4-((3-hydroxybenzylidene)amino)benzoic acid | sciensage.info |
The formation of these Schiff bases demonstrates a facile method for combining the structural elements of this compound into a different chemical framework, allowing for the exploration of new molecular structures.
Q & A
Q. Basic
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of nitrile vapors.
- Storage : In airtight containers away from oxidizers, as per SDS guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
